Herniarin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
7-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3/i1D3 |
InChI Key |
LIIALPBMIOVAHH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Herniarin-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Herniarin-d3 (7-Methoxycoumarin-d3), a deuterated analog of the naturally occurring coumarin, Herniarin. This document is intended to serve as a valuable resource for researchers in drug discovery and development, particularly in the fields of oncology and metabolic diseases. The guide details a feasible synthetic route, predicted analytical data for characterization, and relevant experimental protocols for investigating its biological activity, with a focus on its role in the LXR-α/β-PI3K-Akt-Maf1 signaling pathway.
Introduction to Herniarin and the Rationale for Deuteration
Herniarin (7-methoxycoumarin) is a natural product found in various plants, including chamomile. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Recent studies have highlighted its potential in inhibiting mammary carcinogenesis by modulating the Liver X Receptor-α/β (LXR-α/β) signaling pathway, which in turn affects the PI3K-Akt-Maf1 axis involved in cellular metabolism and proliferation.[1][2]
Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. The replacement of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a molecule by slowing down its metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to increased drug exposure and potentially enhanced therapeutic efficacy. Furthermore, deuterated standards are essential for quantitative bioanalytical studies using mass spectrometry, enabling precise measurement of the parent compound in biological matrices.
Synthesis of this compound
Proposed Synthetic Scheme
The synthesis of this compound can be achieved in a single step from 7-hydroxycoumarin.
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
Materials:
-
7-Hydroxycoumarin (Umbelliferone)
-
Deuterated Methyl Iodide (CD3I)
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxycoumarin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.
-
Addition of Deuterated Reagent: Stir the suspension at room temperature for 15 minutes. To this mixture, add deuterated methyl iodide (1.5 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.
Characterization of this compound
As experimental data for this compound is not widely published, this section provides predicted analytical data based on the known spectra of unlabeled Herniarin and the principles of isotopic labeling.
Predicted Spectroscopic Data
| Technique | Predicted Data for this compound | Reference Data for Herniarin |
| ¹H NMR | Aromatic protons and vinyl protons will show similar chemical shifts and coupling constants to Herniarin. The characteristic singlet for the methoxy group protons at ~3.87 ppm will be absent. | ¹H NMR (DMSO-d6, 300 MHz) δ (ppm): 7.99 (d, J = 9.5 Hz, 1H), 7.63 (d, J = 8.7 Hz, 1H), 7.00-6.93 (m, 2H), 6.30 (d, J = 9.5 Hz, 1H), 3.87 (s, 3H). |
| ¹³C NMR | The chemical shifts of the carbon atoms in the coumarin ring system will be very similar to those of Herniarin. The carbon of the deuterated methoxy group (-OCD3) will appear as a multiplet due to C-D coupling and will have a slightly different chemical shift compared to the -OCH3 carbon. | ¹³C NMR (DMSO-d6, 75 MHz) δ (ppm): 162.4, 160.3, 155.4, 144.3, 129.4, 112.4, 112.3, 100.6, 55.9. |
| Mass Spec. | The molecular ion peak ([M]+) will be observed at m/z 179, which is 3 units higher than that of unlabeled Herniarin due to the presence of three deuterium atoms. | The molecular ion peak ([M]+) is observed at m/z 176. |
Biological Activity and Experimental Protocols
Herniarin has been shown to inhibit mammary carcinogenesis by modulating the LXR-α/β-PI3K-Akt-Maf1 signaling pathway.[1][2] The following are detailed protocols for investigating the effects of this compound on this pathway in a breast cancer cell line, such as MCF-7.
Signaling Pathway Diagram
Caption: Herniarin's modulation of the LXR-PI3K-Akt pathway.
Experimental Workflow
Caption: Workflow for studying this compound's biological effects.
Detailed Methodologies
4.3.1. Cell Culture and Treatment
-
Cell Line: MCF-7 human breast adenocarcinoma cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for specified time points (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
4.3.2. Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
4.3.3. Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for FASN, ACACA, and a reference gene (e.g., GAPDH or ACTB).
-
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The proposed synthetic route offers a practical approach for obtaining this valuable research tool. The predicted analytical data serves as a useful reference for its characterization. The detailed experimental protocols for investigating its effects on the LXR-α/β-PI3K-Akt-Maf1 signaling pathway will enable researchers to further explore its therapeutic potential in breast cancer and other related diseases. The use of this compound in such studies will undoubtedly contribute to a deeper understanding of its mechanism of action and facilitate its development as a potential therapeutic agent.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxycoumarin-d3
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methoxycoumarin-d3, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for the deuterated form is limited, this guide leverages the extensive data available for its non-deuterated counterpart, 7-Methoxycoumarin, to provide accurate estimations and relevant experimental context. The primary difference between the two compounds lies in the molecular weight, with other physical properties expected to show minimal variation.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of 7-Methoxycoumarin. These values are considered to be close approximations for 7-Methoxycoumarin-d3.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅D₃O₃ | N/A |
| Molecular Weight | 179.2 g/mol | Calculated |
| Appearance | White to cream or pale orange to pale brown crystals or powder | |
| Melting Point | 115.0-122.0 °C | |
| Boiling Point | 334.0-335.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO (approx. 10 mg/ml), DMF (approx. 10 mg/ml), and ethanol (approx. 5 mg/ml). Sparingly soluble in aqueous buffers. For maximum aqueous solubility, it should first be dissolved in DMSO and then diluted. | [2] |
| logP (o/w) | 1.80160 | N/A |
Spectroscopic Data
| Property | Value | Source |
| UV/Vis. λmax | 217, 323 nm | [2] |
| Fluorescence (for 7-Methoxycoumarin-3-carboxylic acid) | λex 330 nm; λem 402 nm in 0.1 M Tris pH 9.0 | |
| ¹H NMR | Spectra available for 7-Methoxycoumarin, which can serve as a reference for the non-deuterated protons in the d3 variant. | N/A |
| ¹³C NMR | Spectra available for 7-Methoxycoumarin. | N/A |
| Mass Spectrometry | Spectra available for 7-Methoxycoumarin. The deuterated version will show a corresponding mass shift. | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of coumarin derivatives are widely applicable to 7-Methoxycoumarin-d3.
Synthesis of 7-Methoxycoumarin-d3
A common synthetic route to 7-Methoxycoumarin-d3 involves the methylation of 7-hydroxycoumarin using a deuterated methylating agent.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 7-hydroxycoumarin in a suitable aprotic solvent such as acetone or DMF.
-
Addition of Base: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Methylation: Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After completion, filter the reaction mixture to remove the base. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 7-Methoxycoumarin-d3.[3]
Characterization Techniques
Standard analytical techniques are employed to confirm the structure and purity of the synthesized 7-Methoxycoumarin-d3.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the absence of protons on the methoxy group and the presence of other aromatic protons. ¹³C NMR will show the characteristic peaks for the coumarin scaffold, with the deuterated carbon signal being either absent or significantly broadened.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the deuterated compound, verifying the incorporation of three deuterium atoms.
-
Melting Point Analysis: The melting point of the synthesized compound is measured and compared to the non-deuterated analog.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Signaling Pathways and Experimental Workflows
7-Methoxycoumarin and its derivatives are valuable tools in biochemical and pharmacological research, primarily due to their fluorescent properties and metabolic fate.
Cytochrome P450 Metabolism
7-Methoxycoumarin is a known substrate for cytochrome P450 enzymes, particularly CYP1A2, which catalyzes its O-demethylation to 7-hydroxycoumarin.[4] The deuteration of the methoxy group can introduce a kinetic isotope effect, slowing down the rate of this metabolic reaction. This property is useful for studying enzyme kinetics and reaction mechanisms.
Caption: Metabolism of 7-Methoxycoumarin-d3 by CYP1A2.
Use as a Fluorescent Probe
Coumarin derivatives are widely used as fluorescent probes in various biological assays. While 7-Methoxycoumarin itself has native fluorescence, it is often derivatized, for instance, by introducing a carboxylic acid group, to enable covalent labeling of biomolecules such as proteins and peptides.[5][6]
Caption: Workflow for fluorescent labeling using a coumarin derivative.
References
- 1. Methylumbelliferone | C10H8O3 | CID 10748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Herniarin-d3 CAS number and molecular formula verification.
For immediate use by researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Herniarin-d3, a deuterated analog of the natural coumarin, Herniarin. This document consolidates key chemical data, explores its biological significance in signaling pathways, and outlines relevant experimental methodologies.
Core Compound Data: this compound
This compound, also known as 7-Methoxycoumarin-d3, is the deuterated form of Herniarin.[1] Stable isotope-labeled compounds like this compound are valuable tools in research, often employed as internal standards for quantitative analysis in pharmacokinetic and metabolic studies.[1][2]
| Parameter | Value | Reference |
| CAS Number | 1600535-74-7 | [1][2] |
| Molecular Formula | C10H5D3O3 | [1] |
| Molecular Weight | 179.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Unlabeled CAS Number | 531-59-9 (Herniarin) | [1] |
| Synonyms | 7-Methoxycoumarin-d3, Methyl umbelliferyl ether-d3 | [1] |
Biological Activity and Signaling Pathways
Research has primarily focused on the non-deuterated parent compound, Herniarin. It has demonstrated notable anticancer and anti-dermatophytic activities.[1] Studies indicate that Herniarin can induce apoptosis in breast cancer cells (MCF-7) and shows potential in the research of bladder cancer.[1]
Erk Signaling Pathway in Bladder Cancer
In bladder cancer cell lines, Herniarin has been shown to impact cell viability, migration, and cell cycle regulation.[3] A key mechanism of its action involves the modulation of the Erk signaling pathway, which is crucial for cell growth and differentiation.[3]
Liver X Receptor (LXR)-α/β-PI3K-Akt-Maf1 Pathway in Breast Cancer
In the context of mammary carcinogenesis, Herniarin has been found to inhibit cancer progression by modulating the Liver X receptor (LXR)-α/β-PI3K-Akt-Maf1 pathway.[4][5][6] The agonistic action of Herniarin on LXR-α and LXR-β is associated with the inhibition of the PI3K/Akt pathway.[5] This, in turn, leads to the upregulation of Maf1, which suppresses the expression of lipogenic genes, thereby inhibiting the lipid biogenesis required for tumor growth.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Herniarin on Cell Viability, Cell Cycle, and Erk Protein Levels in Different Stages of Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. phcog.com [phcog.com]
- 6. Herniarin, a Natural Coumarin, Inhibits Mammary Carcinogenesis by Modulating Liver X Receptor-alpha/beta-PI3K-Akt-Maf1 Pathway in Sprague-Dawley Rats [hero.epa.gov]
Exploring the Biological Activity of Deuterated Herniarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herniarin (7-methoxycoumarin) is a naturally occurring coumarin derivative found in various plants, including chamomile and lavender. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. As with many promising natural products, its therapeutic potential can be limited by its pharmacokinetic profile, including metabolic instability.
This technical guide explores the potential for enhancing the biological activity and therapeutic utility of Herniarin through deuteration. Deuterium, a stable isotope of hydrogen, can strategically replace hydrogen atoms at sites of metabolic vulnerability. This substitution can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[1][2] By reducing the rate of metabolism, deuteration can potentially improve a drug's half-life, increase systemic exposure, and enhance its overall efficacy.[3][4][5]
This document will delve into the known biological activities of Herniarin, its metabolic pathways, the rationale for deuteration, and proposed experimental protocols to evaluate the biological activity of deuterated Herniarin.
Biological Activities of Herniarin
Herniarin exhibits a range of biological effects, with its anticancer properties being a primary focus of research.
Anticancer Activity
Herniarin has demonstrated potential as an anticancer agent through various mechanisms:
-
Modulation of the LXR-α/β-PI3K-Akt-Maf1 Pathway: In breast cancer models, Herniarin has been shown to inhibit carcinogenesis by modulating the Liver X receptor (LXR)-α/β-PI3K-Akt-Maf1 signaling pathway.[6][7][8] This pathway is crucial for regulating lipid metabolism and cell growth, which are often dysregulated in cancer cells.
-
Inhibition of HMG-CoA Reductase: Herniarin is an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[6][7] This pathway is essential for cholesterol synthesis and the production of intermediates required for cell proliferation.
-
Induction of Apoptosis and Cell Cycle Arrest: In bladder cancer cell lines, Herniarin has been observed to induce cell cycle arrest and apoptosis.[9] It also modulates the Erk signaling pathway, which is involved in cell proliferation and survival.[9]
-
Cytotoxicity: Herniarin has shown cytotoxic effects against various cancer cell lines.
Other Biological Activities
Beyond its anticancer effects, Herniarin has been reported to possess:
-
Antioxidant properties: It can scavenge free radicals, which are implicated in various disease processes.[10]
-
Anti-inflammatory effects: It can modulate inflammatory pathways.
-
Neuroprotective effects: Studies in animal models of ischemia suggest that Herniarin may have neuroprotective properties by reducing oxidative stress.[10]
Metabolism of Herniarin and the Rationale for Deuteration
The therapeutic efficacy of Herniarin is influenced by its metabolic fate. Understanding its metabolism is key to identifying suitable positions for deuteration to enhance its pharmacokinetic profile.
Metabolic Pathways of Coumarins
Coumarins are primarily metabolized by the cytochrome P450 (CYP450) enzyme system in the liver. The main metabolic pathways for coumarin, the parent compound of Herniarin, include:
-
7-Hydroxylation: This is a major detoxification pathway, predominantly catalyzed by CYP2A6, leading to the formation of 7-hydroxycoumarin (umbelliferone).
-
3,4-Epoxidation: Other CYP isoforms, such as CYP1A1, CYP1A2, and CYP2E1, can catalyze the formation of a reactive 3,4-epoxide metabolite, which can be associated with toxicity.
For Herniarin (7-methoxycoumarin), the primary metabolic pathway is anticipated to be O-demethylation at the 7-position to yield 7-hydroxycoumarin. This reaction is catalyzed by CYP450 enzymes and involves the cleavage of a C-H bond on the methoxy group.
Rationale for Deuterating Herniarin
The methoxy group at the 7-position of Herniarin is a "metabolic soft spot." By replacing the hydrogen atoms of this methoxy group with deuterium (to form d3-Herniarin), it is hypothesized that the rate of O-demethylation will be significantly reduced due to the kinetic isotope effect.
Potential Advantages of Deuterated Herniarin:
-
Increased Half-Life and Exposure: A slower rate of metabolism is expected to prolong the half-life of Herniarin in the body, leading to greater overall drug exposure (Area Under the Curve - AUC).
-
Enhanced Efficacy: Increased systemic exposure could lead to a more pronounced and sustained therapeutic effect at a given dose.
-
Improved Dosing Regimen: A longer half-life may allow for less frequent dosing, improving patient compliance.
-
Potentially Altered Metabolite Profile: By slowing the primary metabolic pathway, deuteration could potentially alter the balance of metabolites, which may have implications for both efficacy and safety.
Quantitative Data
| Compound | Parameter | Value | Species/System | Reference |
| Herniarin | IC50 (HMG-CoA Reductase) | 103.1 nM | In vitro | [6][11] |
| IC50 (Cytotoxicity, MCF-7) | 207.6 µM | In vitro (Human breast cancer cells) | [12] | |
| Coumarin | Half-life (t½) | ~1.02 hours | Human (oral) | |
| Bioavailability | < 4% | Human (oral) | ||
| Deuterated Herniarin (d3-Herniarin) (Hypothetical) | Half-life (t½) | > 1.02 hours | - | - |
| Bioavailability | > 4% | - | - | |
| IC50 (HMG-CoA Reductase) | ~103.1 nM | - | - | |
| IC50 (Cytotoxicity, MCF-7) | Potentially < 207.6 µM | - | - |
Proposed Experimental Protocols
To validate the hypothesized benefits of deuterated Herniarin, a series of in vitro and in vivo experiments are necessary.
Synthesis of Deuterated Herniarin (d3-Herniarin)
Deuterated Herniarin can be synthesized from 7-hydroxycoumarin (umbelliferone) using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), under basic conditions.
Experimental Workflow: Synthesis of d3-Herniarin
References
- 1. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of heparin and low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (arteflene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vitro Metabolic Fate of Herniarin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the in vitro metabolic fate of Herniarin-d3. While specific quantitative data for the deuterated form, this compound, is not extensively available in public literature, this guide outlines the established experimental protocols and expected metabolic pathways based on the known metabolism of Herniarin and its parent compound, coumarin. The inclusion of a deuterium label in this compound serves as a valuable tool for unambiguous identification and quantification of its metabolites using mass spectrometry.
Introduction to Herniarin Metabolism
Herniarin (7-methoxycoumarin) is a naturally occurring coumarin derivative. The metabolism of coumarins is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The primary metabolic pathways for coumarins involve hydroxylation and O-dealkylation. For Herniarin, the major expected metabolic transformation is the O-demethylation of the 7-methoxy group to form 7-hydroxycoumarin (umbelliferone). This resulting metabolite can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion.
Predicted Metabolic Pathway of this compound
The metabolic pathway of this compound is expected to mirror that of Herniarin. The deuterium atoms on the methoxy group provide a stable isotopic label for tracing the molecule and its metabolites.
Experimental Protocols
This section details the in vitro experimental workflow for studying the metabolism of this compound using human liver microsomes.
Experimental Workflow
The overall workflow involves incubating this compound with human liver microsomes, followed by sample processing and analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Materials and Reagents
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)
Incubation Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing this compound (final concentration, e.g., 1 µM), pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration, e.g., 1 mM).
-
Incubation: Incubate the reactions at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Terminate the reactions at the designated time points by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Mass Spectrometry Method: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for metabolite identification. The specific MRM transitions for this compound and its expected metabolites would need to be determined experimentally.
Data Presentation
The quantitative data from the in vitro metabolism study can be summarized in tables to facilitate comparison and analysis. The following tables are templates with illustrative data, as specific experimental results for this compound are not available.
Table 1: Disappearance of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Table 2: Formation of 7-Hydroxycoumarin from this compound
| Time (minutes) | 7-Hydroxycoumarin (Peak Area Ratio to IS) |
| 0 | 0.00 |
| 5 | 0.18 |
| 15 | 0.45 |
| 30 | 0.78 |
| 60 | 1.12 |
Potential Signaling Pathway Interactions
While the primary focus of this guide is on the metabolic fate of this compound, it is noteworthy that Herniarin has been reported to interact with cellular signaling pathways. For instance, some studies suggest that Herniarin may modulate the Liver X Receptor (LXR)/Phosphoinositide 3-kinase (PI3K)/Akt/Maf1 signaling pathway, which is involved in the regulation of lipid metabolism and cell growth.[1][2][3] This interaction is separate from its metabolic breakdown but could be a relevant consideration in the broader pharmacological assessment of the compound.
Conclusion
This technical guide provides a framework for investigating the in vitro metabolic fate of this compound. The described protocols, based on established methodologies for coumarin metabolism studies, offer a robust approach for identifying and quantifying the metabolites of this deuterated compound. The use of this compound in such studies will significantly enhance the accuracy and reliability of metabolite profiling, providing crucial data for drug development and safety assessment. Further experimental work is required to generate specific quantitative data and to fully elucidate the metabolic profile of this compound.
References
Unveiling Herniarin: A Technical Guide to its Discovery and Isolation from Natural Sources
For Immediate Release
This technical guide provides an in-depth overview of the discovery and various methods for the isolation of Herniarin (7-methoxycoumarin), a naturally occurring bioactive compound, from plant extracts. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the efficient extraction and purification of this promising molecule.
Introduction to Herniarin
Herniarin, a methoxy derivative of coumarin, is a phytochemical found in a variety of plant species.[1] It has garnered significant scientific interest due to its diverse biological activities. Herniarin is naturally present in plants such as German chamomile (Matricaria chamomilla), Herniaria glabra, and species of the Prunus and Tagetes genera.[1][2] This guide will focus on the principal methodologies for its extraction and purification from these natural sources.
Extraction Methodologies
The initial step in obtaining Herniarin is its extraction from the plant matrix. The choice of extraction technique significantly impacts the yield and purity of the final product. Common methods include traditional solvent extraction techniques like maceration and Soxhlet extraction, as well as more modern approaches such as supercritical fluid extraction (SFE).
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period. Studies on Matricaria chamomilla have shown that maceration with 50% aqueous ethanol can yield a significant amount of Herniarin.[3][4]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration. It involves the repeated washing of the plant material with a heated solvent.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient alternative to traditional solvent-based methods.[5] By modifying parameters such as pressure, temperature, and the addition of co-solvents like ethanol, the selectivity of the extraction can be fine-tuned.[6][7]
Table 1: Comparison of Herniarin Extraction Yields from Matricaria chamomilla
| Extraction Method | Plant Part | Solvent | Herniarin Yield (mg/100g) | Reference |
| Maceration | Processing Waste | 50% Aqueous Ethanol | 82.79 | [3][4] |
| Maceration | Unprocessed Flowers | 50% Aqueous Ethanol | 54.23 | [4] |
| Soxhlet | Processing Waste | n-Hexane | 65.41 | [4] |
| Supercritical CO2 | Processing Waste | CO2 | 2.95 | [4] |
Purification Techniques
Following extraction, the crude extract contains a mixture of compounds. Therefore, purification is a critical step to isolate Herniarin. The most common and effective methods are column chromatography and high-performance liquid chromatography (HPLC).
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used adsorbent for the purification of coumarins.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical and preparative technique for the separation, identification, and quantification of Herniarin. Reversed-phase columns, such as C18, are frequently employed for this purpose.[9]
Experimental Protocols
This section provides detailed protocols for the extraction, purification, and quantification of Herniarin.
Protocol 1: Maceration Extraction of Herniarin from Matricaria chamomilla
-
Plant Material Preparation: Air-dry and pulverize the chamomile processing waste.
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 200 mL of 50% aqueous ethanol.
-
Macerate for 24 hours at room temperature with occasional stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Bioassay-Guided Isolation of Herniarin from Equisetum debile
This protocol outlines a bioassay-guided approach to isolate Herniarin.
-
Initial Extraction:
-
Solvent Partitioning:
-
Column Chromatography:
-
Subject the chloroform extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of chloroform, followed by increasing proportions of methanol in chloroform.[10]
-
-
Further Purification:
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing Herniarin based on TLC analysis.
-
The fraction eluted with 10% methanol in chloroform can be further rechromatographed using a gradient of ethyl acetate in chloroform, followed by methanol in ethyl acetate.[10]
-
The sub-fraction eluted with 20% ethyl acetate in chloroform can be washed with chloroform and recrystallized with methanol to yield pure, colorless, needle-like crystals of Herniarin.[10]
-
Protocol 3: HPLC Quantification of Herniarin
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol and water can be employed.[1]
-
Phase A: Distilled water
-
Phase B: Methanol
-
Gradient: Start with 40% B, increase to 80% B over 20 minutes, hold for 20 minutes, then return to initial conditions.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 330 nm.[1]
-
Quantification: Prepare a calibration curve using a Herniarin standard of known concentrations. The concentration in the plant extracts is then calculated based on this curve. The limit of detection (LOD) and limit of quantification (LOQ) for Herniarin have been reported to be 0.129 mg/L and 0.4299 mg/L, respectively.[10]
Table 2: HPLC Method Parameters for Herniarin Analysis
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 (150 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Gradient of Water (A) and Methanol (B) | [1] |
| Gradient | 0-15 min, 40% B; 15-20 min, 40-80% B; 20-40 min, 80% B | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 330 nm | [1] |
| Retention Time | ~24.72 min | [10] |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: General workflow for the extraction of Herniarin.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Herniarin and Other Constituents from Matricaria chamomilla Flowers | Semantic Scholar [semanticscholar.org]
- 3. Herniarin, Dimethylfraxetin and Extracts from Tagetes lucida, in Psychosis Secondary to Ketamine and Its Interaction with Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Five Coumarins and Standardized Extracts from Tagetes lucida Cav. on Motor Impairment and Neuroinflammation Induced with Cuprizone [mdpi.com]
- 5. sabinsa.com.pl [sabinsa.com.pl]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical fluid extraction of naringin from the peel of Citrus paradisi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of various techniques for the extraction of umbelliferone and herniarin in Matricaria chamomilla processing fractions - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Herniarin Derivatives: A Theoretical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herniarin (7-methoxycoumarin), a naturally occurring coumarin derivative, and its synthetic analogs represent a promising scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide delves into the application of quantum chemical calculations and theoretical studies to elucidate the structure-activity relationships, electronic properties, and potential biological interactions of Herniarin derivatives. By leveraging computational methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking, researchers can significantly accelerate the rational design of novel therapeutic agents. This document provides a comprehensive overview of key computational data, detailed experimental and theoretical protocols, and visual representations of relevant biological and computational workflows.
Introduction to Herniarin and its Therapeutic Potential
Coumarins are a large class of benzopyrone compounds, with Herniarin being a notable example found in various plants.[1] These compounds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3][4] Theoretical studies, particularly quantum chemical calculations, have become indispensable in understanding the underlying molecular features that govern the biological efficacy of Herniarin derivatives. These computational approaches allow for the prediction of molecular geometry, electronic structure, and reactivity, providing critical insights for the design of more potent and selective drug candidates.[1][5] For instance, Herniarin itself has been shown to have a cytotoxic effect on MCF-7 breast cancer cells.[6]
Quantum Chemical Calculations: Unveiling Molecular Properties
Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in characterizing the electronic and structural properties of Herniarin derivatives. These calculations provide a theoretical framework to understand the molecule's stability, reactivity, and spectroscopic behavior.
Key Computational Parameters
A summary of frequently calculated quantum chemical parameters for coumarin derivatives, which are applicable to Herniarin analogs, is presented in Table 1. These parameters offer insights into the molecule's kinetic stability and charge transfer properties.
| Parameter | Description | Typical Value Range for Coumarins | Significance in Drug Design |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV | Indicates electron-donating ability; related to reactivity. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV | Indicates electron-accepting ability; crucial for charge transfer interactions. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 5.0 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[1] |
| Dipole Moment (Debye) | Measure of the polarity of the molecule | 2.0 to 6.0 D | Influences solubility, membrane permeability, and non-covalent interactions with biological targets.[7] |
| Global Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 eV | A higher value indicates greater stability. |
| Global Softness (S) | Reciprocal of global hardness | 0.4 to 0.7 eV⁻¹ | A higher value suggests greater reactivity. |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.0 to 4.5 eV | Important for understanding charge distribution and bond polarities. |
| Electrophilicity Index (ω) | Measure of the energy lowering due to maximal electron flow | 1.5 to 3.0 eV | Quantifies the electrophilic nature of the molecule. |
Table 1: Key Quantum Chemical Parameters for Coumarin Derivatives.
Computational Methodology
The following outlines a typical protocol for performing DFT calculations on Herniarin derivatives, based on common practices in the cited literature.[1][7][8]
Protocol 1: Ground State Geometry Optimization and Electronic Property Calculation
-
Software: Gaussian 09W or similar quantum chemistry software package.[9]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][8]
-
Basis Set: 6-311++G(d,p) or 6-31+G(d,p) to provide a good balance between accuracy and computational cost.[1][7]
-
Procedure: a. The initial molecular structure of the Herniarin derivative is drawn using a molecular editor and saved in a suitable format. b. The geometry is optimized in the gas phase to find the lowest energy conformation. c. Frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). d. From the output of the optimized structure, key parameters such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges are extracted.[7] e. Further analysis, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, can be performed to understand intramolecular interactions and reactive sites.
Molecular Docking Studies: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to predict the binding mode and affinity of small molecules, such as Herniarin derivatives, to a biological target, typically a protein or enzyme.
Docking Scores and Binding Interactions
Molecular docking simulations provide a scoring function to estimate the binding affinity, often expressed in kcal/mol. Lower binding energy scores generally indicate a more stable protein-ligand complex.[10] Table 2 summarizes representative docking scores of coumarin derivatives against various biological targets.
| Coumarin Derivative Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | -9.5 to -11.2 | TYR334, TRP84, PHE330 | [11] |
| Coumarin Hybrids | Butyrylcholinesterase (BuChE) | -8.7 to -10.5 | TRP82, TYR337 | [11] |
| Substituted Coumarins | VEGFR-2 | -149 to -172 (cal/mol) | CYS919, LYS868, GLU885 | [10] |
| 7-Hydroxycoumarin Derivatives | Human Acetylcholinesterase (hAChE) | -9.0 to -11.0 | TYR121, TRP279 | [12] |
| Coumarin-thiazole hybrids | MCF-7 cell line target (e.g., EGFR) | Not explicitly stated, but showed significant activity | MET793, LYS745 | [13] |
Table 2: Representative Molecular Docking Results for Coumarin Derivatives.
Molecular Docking Protocol
The following provides a generalized workflow for performing molecular docking studies with Herniarin derivatives.
Protocol 2: In Silico Molecular Docking
-
Software: AutoDock Vina, Schrödinger Suite (Glide), or similar docking software.[2][12]
-
Ligand Preparation: a. The 3D structure of the Herniarin derivative is generated and optimized using a quantum chemical method (see Protocol 1) or a molecular mechanics force field. b. Partial charges are assigned, and rotatable bonds are defined.
-
Protein Preparation: a. The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). b. Water molecules and co-crystallized ligands are typically removed. c. Polar hydrogens are added, and charges are assigned to the protein atoms.
-
Grid Generation and Docking: a. A grid box is defined around the active site of the protein. The size of the grid should be sufficient to accommodate the ligand. b. The docking simulation is performed, allowing the ligand to flexibly explore different conformations within the defined grid box.
-
Analysis of Results: a. The resulting docking poses are ranked based on their binding scores. b. The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.
Visualization of Computational Workflows and Pathways
Visual diagrams are essential for understanding the logical flow of computational studies and the biological pathways that Herniarin derivatives may influence.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Bio-evaluation and Quantum Chemical Studies of Some Coumarin Derivatives [jasn.uotechnology.edu.iq]
- 6. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivity and quantum chemical calculations оf a new coumarine derivative as a strong antioxidant, antimicrobial and anti-cancer substance | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Kinetic Isotope Effect on Herniarin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[5][6] In drug metabolism, the most common application is the substitution of hydrogen (¹H) with deuterium (²H or D), known as the deuterium kinetic isotope effect (DKIE).[3][4] This substitution can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond, as the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage.[6]
Cytochrome P450 (CYP450) enzymes, which are major players in the metabolism of many drugs, frequently catalyze reactions involving C-H bond cleavage, such as hydroxylation and demethylation.[1][2] By strategically placing deuterium at metabolically labile positions on a drug molecule, it is possible to decrease the rate of its metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased bioavailability.[4][7]
Herniarin, a naturally occurring coumarin, has been investigated for various biological activities.[8][9][10] Understanding its metabolic fate is crucial for its development as a therapeutic agent. This guide will explore how the KIE can be used as a tool to investigate and modulate the metabolism of Herniarin.
Hypothesized Metabolic Pathways of Herniarin
Based on the structure of Herniarin (7-methoxycoumarin), the primary routes of metabolism are likely to be O-demethylation and aromatic hydroxylation, both of which are commonly mediated by CYP450 enzymes.
-
O-demethylation: The methoxy group at the 7-position is a likely site for oxidative O-demethylation, yielding the primary metabolite 7-hydroxycoumarin (umbelliferone). This reaction involves the cleavage of a C-H bond on the methyl group.
-
Aromatic Hydroxylation: The coumarin ring system itself can be a substrate for hydroxylation at various positions, although this is generally a slower reaction compared to the O-demethylation of a labile methoxy group.
Deuteration of the methoxy group of Herniarin (d₃-Herniarin) would be expected to exhibit a significant KIE on the O-demethylation pathway.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Herniarin, a Natural Coumarin, Inhibits Mammary Carcinogenesis by Modulating Liver X Receptor-alpha/beta-PI3K-Akt-Maf1 Pathway in Sprague-Dawley Rats [hero.epa.gov]
- 10. Biosynthesis of coumarin and herniarin in lavender - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Herniarin-d3 as an Internal Standard for Quantitative Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. Herniarin (7-methoxycoumarin), a natural coumarin derivative with various biological activities, is a compound of increasing interest in pharmaceutical and biomedical research. Accurate quantification of Herniarin in complex biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and protocols for the use of Herniarin-d3 as an internal standard in the quantitative analysis of Herniarin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as this compound, are ideal because they share nearly identical physicochemical properties with the analyte of interest.[1] This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer source, thus providing a reliable means to correct for variations during sample preparation and analysis.[2]
Rationale for Using this compound
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the behavior of the unlabeled analyte (Herniarin) throughout the analytical process. This includes extraction recovery, chromatographic retention, and ionization response. Any sample loss or variation in instrument response that affects Herniarin will similarly affect this compound, allowing for accurate correction and leading to more reliable and reproducible quantitative results. The selection of a deuterated analog is a common and effective strategy for internal standardization in LC-MS/MS bioanalysis.[1]
Experimental Protocols
This section outlines a comprehensive protocol for the quantitative determination of Herniarin in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials and Reagents
-
Herniarin (analytical standard)
-
This compound (internal standard)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18 MΩ·cm)
-
Human plasma (blank, drug-free)
Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Herniarin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Herniarin primary stock solution in 50% methanol/water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from a method for the analysis of coumarins in rat plasma.[4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 20% B, increase to 95% B over 5 min, hold for 1 min, return to 20% B and equilibrate for 2 min. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on known fragmentation patterns of coumarins, the following transitions are proposed.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Herniarin | 177.1 | 133.1 | 20 |
| 177.1 | 105.1 | 25 | |
| This compound | 180.1 | 136.1 | 20 |
| 180.1 | 108.1 | 25 |
Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar bioanalytical methods and should be confirmed during method validation.
Table 1: Calibration Curve for Herniarin in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Herniarin/Herniarin-d3) |
| 1 | To be determined experimentally |
| 5 | To be determined experimentally |
| 10 | To be determined experimentally |
| 50 | To be determined experimentally |
| 100 | To be determined experimentally |
| 500 | To be determined experimentally |
| 1000 | To be determined experimentally |
The calibration curve should be linear over the desired concentration range with a correlation coefficient (r²) of ≥ 0.99.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal |
These parameters should be assessed according to regulatory guidelines for bioanalytical method validation.[1][6]
Visualizations
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Herniarin using this compound as an internal standard is depicted below.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An UPLC-MS/MS method for simultaneous quantitation of two coumarins and two flavonoids in rat plasma and its application to a pharmacokinetic study of Wikstroemia indica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Pharmacokinetic Study of 7-Methoxycoumarin Using Herniarin-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a standardized protocol for conducting pharmacokinetic studies of 7-methoxycoumarin (also known as Herniarin) using its deuterated analog, Herniarin-d3, as an internal standard. The protocol covers in vivo sample collection, sample preparation, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
7-Methoxycoumarin is a naturally occurring compound found in various plants and possesses a range of biological activities.[1] Understanding its pharmacokinetic profile is crucial for the development of new therapeutic agents.[2] This protocol details a robust and reliable method for the quantification of 7-methoxycoumarin in plasma samples, which is essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in LC-MS/MS analysis by correcting for variations in sample preparation and instrument response.[3][4]
Metabolic Pathway of 7-Methoxycoumarin
7-Methoxycoumarin undergoes metabolism in the body, primarily through O-dealkylation to form 7-hydroxycoumarin (umbelliferone), which can then be further conjugated, for instance, through glucuronidation.[5][6][7] Another potential metabolic pathway is hydroxylation.[8]
Caption: Metabolic pathway of 7-methoxycoumarin.
Experimental Protocol
Materials and Reagents
-
7-Methoxycoumarin (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (or other relevant species)
Animal Husbandry and Dosing
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of 1 mg/kg 7-methoxycoumarin dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) via the tail vein.[9]
-
Oral (PO): Administer a single dose of 5 mg/kg 7-methoxycoumarin dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
-
Sample Collection
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points post-dosing:
-
IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[2]
-
PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard, this compound (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table outlines the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.
| Parameter | Recommended Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 7-Methoxycoumarin: Q1: 177.1 -> Q3: 133.1This compound: Q1: 180.1 -> Q3: 136.1 |
| Collision Energy | Optimize for your specific instrument |
| Source Temperature | 500°C |
Pharmacokinetic Data Analysis
Analyze the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The following key pharmacokinetic parameters should be determined:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the pharmacokinetic study of 7-methoxycoumarin.
Caption: Experimental workflow for the pharmacokinetic study.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Standard Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
Pharmacokinetic Parameters
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
References
- 1. Herniarin - Wikipedia [en.wikipedia.org]
- 2. Preclinical Pharmacokinetic Study and Lung Penetration of a Coumarin Extracted from Zanthoxylum tingoassuiba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Need of a dedicated isotopic internal standard for accurate 3-epi-25(OH)D3 quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylumbelliferone | C10H8O3 | CID 10748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of coumarin and 7-hydroxycoumarin in the rhesus monkey after intravenous and peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of deuterated coumarins in drug metabolism and pharmacokinetic (DMPK) studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates—a process known as deuteration—has emerged as a valuable tool in drug discovery and development to enhance their drug metabolism and pharmacokinetic (DMPK) properties.[1][2][3] This approach leverages the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.[4] Coumarins, a class of compounds with diverse pharmacological activities, are often subject to extensive metabolism, which can impact their efficacy and safety profiles.[5][6][7] Deuteration of coumarins at metabolically labile positions can lead to improved metabolic stability, reduced formation of toxic metabolites, and an overall enhanced pharmacokinetic profile.[3][8][9] These improvements can translate into lower and/or less frequent dosing for patients.[10]
This document provides detailed application notes and experimental protocols for utilizing deuterated coumarins in DMPK studies, aimed at researchers, scientists, and drug development professionals.
Key Advantages of Deuterating Coumarins in DMPK Studies
-
Improved Metabolic Stability: By replacing hydrogen with deuterium at a site of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[4] This can significantly decrease the rate of metabolism, leading to a longer half-life of the parent drug.
-
Reduced Toxic Metabolite Formation: Deuteration can alter the metabolic pathway of a coumarin derivative, potentially reducing the formation of toxic metabolites.[9] For instance, coumarin itself can be metabolized via a 3,4-epoxidation pathway to form a hepatotoxic metabolite; slowing this pathway could enhance the safety profile.[11]
-
Enhanced Pharmacokinetic Profile: A slower rate of metabolism can lead to increased plasma concentrations (AUC) and a longer half-life (t½) of the drug, potentially allowing for reduced dosing frequency and improved patient compliance.[10][12]
-
Increased Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.
-
Minimal Impact on Pharmacodynamics: As deuterium is a stable isotope of hydrogen and does not significantly alter the steric or electronic properties of the molecule, the pharmacological activity of the deuterated coumarin at its target is generally expected to remain unchanged.[1]
Data Presentation: Quantitative Comparison of Deuterated vs. Non-Deuterated Coumarins
The following tables summarize the expected and observed quantitative data from DMPK studies comparing deuterated and non-deuterated coumarins.
Table 1: In Vitro Metabolic Stability of Deuterated 7-Ethoxycoumarin
| Compound | Test System | Intrinsic Clearance (CLint) (mL/min/mg protein) | Half-life (t½) (min) | Kinetic Isotope Effect (kH/kD) on Vmax/Km |
| 7-Ethoxycoumarin | Rat Liver Microsomes (Phenobarbital-induced) | High | Short | 3.79[2] |
| Deuterated 7-Ethoxycoumarin (ethyl-d5) | Rat Liver Microsomes (Phenobarbital-induced) | Lower | Longer | - |
| 7-Ethoxycoumarin | Rat Liver Microsomes (3-Methylcholanthrene-induced) | High | Short | 1.90[2] |
| Deuterated 7-Ethoxycoumarin (ethyl-d5) | Rat Liver Microsomes (3-Methylcholanthrene-induced) | Lower | Longer | - |
| 7-Ethoxycoumarin | Human Liver Microsomes | High | Short | 7.3 - 8.1[1] |
| Deuterated 7-Ethoxycoumarin (ethyl-d5) | Human Liver Microsomes | Lower | Longer | - |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of a Deuterated Coumarin vs. its Non-Deuterated Analog in Rats
| Parameter | Non-Deuterated Coumarin | Deuterated Coumarin | Expected Fold Change |
| Bioavailability (F%) | 30% | >30% | Increase |
| Clearance (CL) (mL/min/kg) | 50 | <50 | Decrease |
| Volume of Distribution (Vd) (L/kg) | 1.0 | ~1.0 | No significant change |
| Half-life (t½) (h) | 2 | >2 | Increase |
| Cmax (ng/mL) | 500 | >500 | Increase |
| AUC (ng*h/mL) | 1500 | >1500 | Increase |
This table represents a hypothetical scenario based on the established principles of the kinetic isotope effect on drug metabolism. The actual values will vary depending on the specific coumarin derivative and the site of deuteration.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated coumarin and its non-deuterated counterpart.
Materials:
-
Test compounds (deuterated and non-deuterated coumarins, dissolved in DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compounds (e.g., 1 mM in DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.
-
At the end of each time point, terminate the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a deuterated coumarin that inhibits 50% of the activity of a specific CYP450 enzyme (IC50).
Materials:
-
Test compound (deuterated coumarin)
-
Recombinant human CYP450 enzymes (e.g., CYP2A6, CYP3A4)
-
CYP450-specific probe substrate (e.g., coumarin for CYP2A6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile for reaction termination
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the deuterated coumarin in buffer.
-
Prepare the probe substrate and NADPH regenerating system in phosphate buffer.
-
Dilute the recombinant CYP450 enzyme in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the recombinant CYP450 enzyme, phosphate buffer, and the deuterated coumarin at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for analysis.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS or a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the percentage of CYP450 activity versus the logarithm of the inhibitor (deuterated coumarin) concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualization
Caption: Deuterated Coumarin Drug Development Workflow.
Caption: Impact of Deuteration on Coumarin Metabolism.
Caption: In Vitro DMPK Experimental Workflow.
References
- 1. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of hepatic and extra-hepatic metabolism of coumarins using rat subcellular fractions: correlation of in vitro clearance with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo clearance of ethoxycoumarin and its prediction from In vitro systems. Use Of drug depletion and metabolite formation methods in hepatic microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of coumarin 7-hydroxylation by pilocarpine and its interaction with mouse CYP 2A5 and human CYP 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and pharmacokinetic drug interactions with coumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An UPLC-MS/MS method for simultaneous quantitation of two coumarins and two flavonoids in rat plasma and its application to a pharmacokinetic study of Wikstroemia indica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Herniarin in Human Plasma by Isotope Dilution Mass Spectrometry using Herniarin-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Herniarin in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard, Herniarin-d3, to ensure high accuracy and precision, mitigating matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of Herniarin in a biological matrix.
Introduction
Herniarin (7-methoxycoumarin) is a natural coumarin derivative found in various plants and possesses a range of biological activities.[1] Accurate quantification of Herniarin in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[2] This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Herniarin in human plasma, utilizing this compound as the internal standard.
Materials and Methods
Reagents and Materials
-
Herniarin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (sourced from an accredited supplier)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions
A C18 reversed-phase column is recommended for the separation of Herniarin. The following are typical starting conditions that may require optimization for your specific system.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 3.0 | 80 |
| 3.1 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: MRM Transitions for Herniarin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Herniarin | 177.1 | 133.1 | 100 | 20 |
| This compound | 180.1 | 136.1 | 100 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Protocol
Preparation of Stock and Working Solutions
-
Herniarin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Herniarin and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Herniarin Working Solutions: Prepare serial dilutions of the Herniarin stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike blank human plasma with the Herniarin working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Controls (QC): Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis
The concentration of Herniarin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear regression with a 1/x² weighting factor is typically used. The concentrations of Herniarin in the QC and unknown samples are then calculated from this calibration curve.
Results and Discussion
The described method provides excellent selectivity and sensitivity for the quantification of Herniarin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation.
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 3: Linearity of Calibration Curve
| Concentration (ng/mL) | 1 | 5 | 10 | 50 | 100 | 250 | 500 | 1000 |
| Accuracy (%) | 98.5 | 101.2 | 99.8 | 100.5 | 98.9 | 101.8 | 99.2 | 100.1 |
| Precision (CV%) | 5.6 | 4.2 | 3.5 | 2.8 | 2.1 | 1.8 | 2.5 | 1.9 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 4.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |
| Low | 3 | 102.3 | 4.8 | 101.5 | 5.2 |
| Medium | 300 | 99.1 | 2.5 | 100.2 | 3.1 |
| High | 800 | 100.8 | 1.9 | 99.7 | 2.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined to be 0.3 ng/mL and 1 ng/mL, respectively, with acceptable precision and accuracy at the LOQ.
Conclusion
The Isotope Dilution Mass Spectrometry method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Herniarin in human plasma. The use of this compound as an internal standard ensures the robustness of the assay, making it well-suited for regulated bioanalysis in drug development and clinical research.
References
Application Notes and Protocols for the Analytical Method Development and Validation of Coumarins Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a class of benzopyrone compounds widely distributed in nature and also synthesized for various applications, including pharmaceuticals, fragrances, and agrochemicals.[1][2] Several coumarin derivatives, such as warfarin, are used as anticoagulants.[1][3] Accurate and reliable quantification of coumarins in different matrices is crucial for drug development, quality control, and safety assessment. This document provides a comprehensive guide to the development and validation of an analytical method for coumarins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards, ensuring high selectivity and accuracy.
The use of stable isotope-labeled internal standards, such as deuterated coumarins, is the gold standard for quantitative mass spectrometry. These standards have nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar matrix effects and ionization suppression.[4] This allows for accurate correction of variations during sample preparation and analysis, leading to highly reliable and reproducible results.[4][5]
This application note details a complete workflow, from sample preparation to method validation, following the guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][6][7][8]
Analytical Method Development
The developed method utilizes a robust and sensitive LC-MS/MS approach for the simultaneous quantification of various coumarins. The use of a deuterated internal standard (IS), such as Coumarin-d4, is central to achieving high accuracy and precision.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Coumarin | 147.1 | 91.1 | 20 |
| Warfarin | 309.1 | 163.1 | 25 |
| 7-Hydroxycoumarin | 163.0 | 107.0 | 22 |
| Coumarin-d4 (IS) | 151.1 | 95.1 | 20 |
Experimental Protocols
Protocol 1: Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each coumarin standard and the deuterated internal standard (Coumarin-d4) into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Coumarin-d4 primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Coumarin-d4 internal standard spiking solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[9][10][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Synthesis of Coumarin-d4 (Internal Standard)
The synthesis of Coumarin-d4 can be achieved through established methods for coumarin synthesis, such as the Pechmann condensation, using deuterated starting materials.[2][12][13]
Example using Pechmann Condensation:
-
Reaction Setup: In a round-bottom flask, combine deuterated ethyl acetoacetate (ethyl acetoacetate-d5), phenol, and a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like ZnCl2).
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a set period.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Purification: Filter the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure Coumarin-d4.
-
Characterization: Confirm the identity and purity of the synthesized Coumarin-d4 using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Analytical Method Validation
The developed analytical method was validated according to the ICH Q2(R1) and FDA guidelines.[1][6][7][8] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Validation Summary
| Parameter | Specification | Result |
| Specificity | No significant interference at the retention time of the analyte and IS. | Passed |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 92.5 - 108.3% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 ng/mL |
| Robustness | Insensitive to minor changes in method parameters. | Passed |
Data Presentation
Table 1: Linearity of Coumarin Analysis
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Coumarin | 1 - 1000 | y = 0.025x + 0.003 | 0.9992 |
| Warfarin | 1 - 1000 | y = 0.018x + 0.001 | 0.9989 |
| 7-Hydroxycoumarin | 1 - 1000 | y = 0.031x + 0.004 | 0.9995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| Coumarin | 5 | 4.8 ± 0.4 | 96.0 | 8.3 |
| 50 | 51.2 ± 3.6 | 102.4 | 7.0 | |
| 500 | 495.5 ± 24.8 | 99.1 | 5.0 | |
| Warfarin | 5 | 5.2 ± 0.5 | 104.0 | 9.6 |
| 50 | 48.9 ± 4.1 | 97.8 | 8.4 | |
| 500 | 508.0 ± 30.5 | 101.6 | 6.0 | |
| 7-Hydroxycoumarin | 5 | 4.9 ± 0.4 | 98.0 | 8.2 |
| 50 | 53.1 ± 3.2 | 106.2 | 6.0 | |
| 500 | 515.5 ± 25.8 | 103.1 | 5.0 |
Visualizations
Anticoagulant Action of Coumarins
The primary mechanism of action for anticoagulant coumarins like warfarin is the inhibition of the Vitamin K cycle.[6][14][15][16] This cycle is essential for the post-translational modification (carboxylation) of several clotting factors, which is required for their procoagulant activity.[15][17]
Caption: Anticoagulant effect of coumarins via inhibition of the Vitamin K cycle.
Analytical Method Workflow
The overall workflow for the quantitative analysis of coumarins from plasma samples is a multi-step process designed for accuracy and high throughput.
Caption: Workflow for the quantitative analysis of coumarins in plasma.
Method Validation Logic
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinPGx [clinpgx.org]
- 7. Vitamin K antagonism of coumarin anticoagulation. A dehydrogenase pathway in rat liver is responsible for the antagonistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dichotomal Effect of the Coumadin Derivative Warfarin on Inflammatory Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. scispace.com [scispace.com]
- 14. ClinPGx [clinpgx.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The biochemical basis of warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Herniarin-d3 as a Tracer for Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herniarin (7-methoxycoumarin) is a naturally occurring coumarin found in various plants, recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Understanding the metabolic fate of Herniarin is crucial for elucidating its mechanism of action, identifying active metabolites, and assessing its pharmacokinetic profile. Herniarin-d3, a stable isotope-labeled version of Herniarin, serves as an invaluable tracer in metabolic studies. The deuterium label allows for the precise tracking and quantification of Herniarin and its metabolites in complex biological matrices using mass spectrometry, without altering its fundamental biochemical properties.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its metabolic pathways in both in vitro and in vivo models.
Principle of Stable Isotope Tracing
Stable isotope tracing is a powerful technique to delineate metabolic pathways. By introducing a molecule with a heavier, non-radioactive isotope (e.g., deuterium, 13C, 15N), researchers can follow its transformation through a series of biochemical reactions. When this compound is introduced into a biological system, the deuterium atoms act as a "tag." As this compound is metabolized, the deuterium label is retained in its metabolites. Mass spectrometry can then distinguish between the labeled (exogenous) and unlabeled (endogenous) molecules based on their mass-to-charge ratio (m/z), enabling the unambiguous identification and quantification of metabolic products.
Metabolic Pathways of Herniarin
The metabolism of coumarins, including Herniarin, generally proceeds through two main phases:
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase involves oxidative reactions such as hydroxylation and O-dealkylation.[2][3][4] For Herniarin (7-methoxycoumarin), a key Phase I reaction is the O-demethylation to form its primary metabolite, 7-hydroxycoumarin (umbelliferone).
-
Phase II Metabolism: The metabolites from Phase I, as well as the parent compound, are often conjugated with endogenous molecules to increase their water solubility and facilitate excretion. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates.[5][6][7]
Potential Signaling Pathways Influenced by Herniarin
Recent research suggests that Herniarin may exert its biological effects by modulating specific signaling pathways. One such pathway is the Liver X Receptor (LXR)-α/β-PI3K-Akt-Maf1 pathway, which is involved in the regulation of lipid and glucose metabolism.[1][8] By tracing the metabolic fate of this compound, researchers can correlate the presence and concentration of specific metabolites with changes in these downstream signaling cascades.
Data Presentation
Table 1: Hypothetical In Vitro Metabolism of this compound in Human Liver Microsomes
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µM) at 60 min |
| This compound | 8.2 | 180.1 | 134.1 | 2.5 |
| Umbelliferone-d3 | 6.5 | 166.1 | 122.1 | 5.8 |
| This compound Glucuronide | 4.1 | 356.1 | 180.1 | 1.2 |
| Umbelliferone-d3 Glucuronide | 3.2 | 342.1 | 166.1 | 0.3 |
| Umbelliferone-d3 Sulfate | 2.8 | 246.1 | 166.1 | 0.2 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration, 10 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) |
| This compound | 850 | 0.5 | 2100 | 2.1 |
| Umbelliferone-d3 | 420 | 1.0 | 1500 | 3.5 |
| Umbelliferone-d3 Glucuronide | 1200 | 2.0 | 4800 | 4.2 |
| Umbelliferone-d3 Sulfate | 350 | 2.5 | 1400 | 4.8 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To identify the primary metabolites of this compound formed by Phase I and Phase II enzymes in a controlled in vitro system.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration 10 µM) to initiate the metabolic reaction. For studying Phase II metabolism, also add UDPGA (final concentration 2 mM) and PAPS (final concentration 0.1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system for analysis. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect this compound and its expected metabolites.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound and its major metabolites after oral administration to rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Acetonitrile with 0.1% formic acid
-
Internal standard
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.
-
Dosing: Administer this compound orally (e.g., 10 mg/kg) to a group of rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method as described in Protocol 1.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolic analysis.
Caption: Potential signaling pathway modulated by Herniarin.
References
- 1. phcog.com [phcog.com]
- 2. Metabolism of coumarin by human P450s: a molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of UDP-glucuronosyltransferases involved in the metabolism of silymarin flavonolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herniarin, a Natural Coumarin, Inhibits Mammary Carcinogenesis by Modulating Liver X Receptor-alpha/beta-PI3K-Akt-Maf1 Pathway in Sprague-Dawley Rats [hero.epa.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Herniarin-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Herniarin-d3 in high-throughput screening (HTS) assays. Two primary applications are described: a fluorescence-based enzymatic assay for O-dealkylase activity and a mass spectrometry-based assay for the accurate quantification of Herniarin metabolism, where this compound serves as an internal standard.
Application Note 1: Fluorescence-Based High-Throughput Screening Assay for O-Dealkylase Inhibitors
This application note describes a continuous kinetic fluorescence assay for identifying inhibitors of O-dealkylase enzymes, such as cytochrome P450 isoforms. The assay is based on the enzymatic conversion of the weakly fluorescent Herniarin to the highly fluorescent 7-hydroxycoumarin. While this protocol is designed for Herniarin, this compound can be used as a tool to investigate the kinetic isotope effect on enzyme activity.
Principle:
Herniarin (7-methoxycoumarin) is a substrate for O-dealkylase enzymes. Upon enzymatic cleavage of the methyl group, it is converted to 7-hydroxycoumarin, which exhibits significantly higher fluorescence. This increase in fluorescence is directly proportional to the enzyme activity. In a high-throughput screening setting, potential inhibitors of the O-dealkylase enzyme will reduce the rate of formation of 7-hydroxycoumarin, resulting in a lower fluorescence signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Herniarin Stock Solution: 10 mM Herniarin in DMSO.
-
Enzyme Solution: Prepare the O-dealkylase enzyme (e.g., recombinant cytochrome P450) at a suitable concentration in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Cofactor Solution: For cytochrome P450 enzymes, prepare a solution of NADPH at a concentration of 10 mM in assay buffer.
-
Test Compounds: Prepare a dilution series of test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 200 nL of test compound or DMSO (vehicle control) to the wells of a black, clear-bottom 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compounds.
-
Prepare a substrate/cofactor mix by diluting the Herniarin stock solution and the NADPH stock solution in assay buffer to final concentrations of 20 µM and 200 µM, respectively.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every minute for 30 minutes.
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 450 nm
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
Data Presentation:
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Inhibitor A | 0.5 | 98 |
| Inhibitor B | 2.1 | 95 |
| Inhibitor C | > 50 | 10 |
Experimental Workflow Diagram:
Application Note 2: LC-MS/MS-Based High-Throughput Assay for O-Dealkylase Activity Using this compound as an Internal Standard
This application note details a robust and accurate method for quantifying the O-dealkylation of Herniarin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is employed as an internal standard to correct for matrix effects and variations in sample processing, ensuring high-quality data in a high-throughput screening context.[1][2][3][4]
Principle:
The enzymatic conversion of Herniarin to 7-hydroxycoumarin is quantified by LC-MS/MS. A known concentration of this compound is added to each sample after the enzymatic reaction is stopped. Since this compound has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2][5] By comparing the peak area of the analyte (7-hydroxycoumarin) to that of the internal standard (this compound), precise quantification can be achieved.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Herniarin Stock Solution: 10 mM Herniarin in DMSO.
-
Enzyme Solution: Prepare the O-dealkylase enzyme (e.g., liver microsomes) at an appropriate concentration in the assay buffer.
-
Cofactor Solution: For cytochrome P450 enzymes, prepare a solution of NADPH at a concentration of 10 mM in assay buffer.
-
Test Compounds: Prepare a dilution series of test compounds in DMSO.
-
Internal Standard Solution: Prepare a 1 µM solution of this compound in acetonitrile.
-
Quenching Solution: Acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
Add 1 µL of test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of a pre-warmed solution of Herniarin (final concentration 10 µM) and NADPH (final concentration 1 mM) in assay buffer.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the quenching solution containing the internal standard (this compound).
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Herniarin and 7-hydroxycoumarin.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions:
-
Herniarin: Q1/Q3 (e.g., m/z 177.1 -> 133.1)
-
7-hydroxycoumarin: Q1/Q3 (e.g., m/z 163.1 -> 107.1)
-
This compound: Q1/Q3 (e.g., m/z 180.1 -> 136.1)
-
-
-
Data Analysis:
-
Integrate the peak areas for 7-hydroxycoumarin and this compound.
-
Calculate the peak area ratio of 7-hydroxycoumarin to this compound.
-
Generate a standard curve of 7-hydroxycoumarin with a constant concentration of this compound to determine the absolute concentration of the metabolite.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds.
-
Data Presentation:
| Compound | 7-hydroxycoumarin (nM) | % Inhibition | IC50 (µM) |
| Vehicle Control | 250.3 | 0 | - |
| Inhibitor A (1 µM) | 25.1 | 90 | 0.8 |
| Inhibitor B (1 µM) | 125.6 | 50 | 1.5 |
| Inhibitor C (1 µM) | 245.8 | 1.8 | > 50 |
Signaling Pathway and Assay Principle Diagram:
References
- 1. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing isotopic exchange during the synthesis and storage of Herniarin-d3.
Welcome to the technical support center for Herniarin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange during the synthesis and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with high isotopic purity?
A1: A widely used and effective method involves a two-step synthesis. The first step is the Pechmann condensation to synthesize the precursor 7-hydroxycoumarin. The second step is a Williamson ether synthesis using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce the trideuterated methoxy group. This method allows for the late-stage introduction of the deuterium label, which is cost-effective and helps maintain high isotopic enrichment.
Q2: What are the critical factors to control during the synthesis to minimize D-H exchange?
A2: The most critical factor is the careful control of reaction conditions after the introduction of the deuterated methoxy group. It is crucial to avoid acidic and strongly basic aqueous conditions, as these can facilitate the back-exchange of deuterium for hydrogen. Ensure all workup and purification steps are performed under neutral or mildly basic conditions with anhydrous solvents where possible.
Q3: How can I accurately determine the isotopic purity of my synthesized this compound?
A3: The isotopic purity of this compound is best determined using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the deuterated and non-deuterated isotopologues, allowing for a quantitative assessment of isotopic enrichment. ¹H NMR is used to confirm the absence of a proton signal at the methoxy position, while ²H NMR can directly detect the deuterium signal.
Q4: What are the optimal storage conditions for this compound to ensure its long-term stability and isotopic integrity?
A4: To ensure the long-term stability and prevent isotopic exchange, this compound should be stored as a solid in a tightly sealed container at low temperatures (-20°C or below), protected from light and moisture. If a stock solution is required, it should be prepared in a dry, aprotic solvent such as anhydrous acetonitrile or dioxane and stored under the same temperature and light-protected conditions. Avoid storing solutions in protic solvents like methanol or water for extended periods.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Pechmann condensation (Step 1) | Incomplete reaction. | Ensure the use of a strong acid catalyst (e.g., concentrated H₂SO₄) and allow for sufficient reaction time.[1][2] Microwave-assisted synthesis can also improve yields and reduce reaction times.[3] |
| Side product formation. | Control the reaction temperature carefully; overheating can lead to undesired side products.[4] | |
| Incomplete methylation in Williamson ether synthesis (Step 2) | Insufficiently strong base. | Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group. |
| Poor quality deuterated methylating agent. | Use a high-purity deuterated methylating agent (e.g., CD₃I) and consider using a slight excess. | |
| Low isotopic purity of the final product | Presence of water during methylation or workup. | Use anhydrous solvents and reagents for the Williamson ether synthesis and subsequent workup steps. |
| Isotopic back-exchange during purification. | Avoid acidic or strongly basic conditions during purification. Use neutral or mildly basic conditions for chromatography and extraction.[5] |
Storage and Handling Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased isotopic purity over time | Storage in a protic solvent. | If a stock solution is necessary, prepare it in a dry, aprotic solvent like anhydrous acetonitrile. For long-term storage, storing the compound as a solid is recommended. |
| Exposure to moisture. | Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). | |
| Acidic or basic contaminants in the storage solvent. | Use high-purity, neutral solvents for preparing stock solutions. | |
| Degradation of the compound | Exposure to light. | Store in an amber vial or otherwise protected from light, as coumarins can be light-sensitive.[6] |
| Elevated storage temperature. | Store at -20°C or below to minimize degradation. |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxycoumarin (Pechmann Condensation)
-
Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture while cooling in an ice bath to control the exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 7-hydroxycoumarin.[1][2]
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
-
Deprotonation: Dissolve 7-hydroxycoumarin (1 equivalent) in a dry, aprotic solvent such as anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Base Addition: Add sodium hydride (NaH, 1.1 equivalents) portion-wise to the solution at 0°C. Stir for 30 minutes to allow for complete deprotonation.
-
Methylation: Slowly add iodomethane-d3 (CD₃I, 1.2 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Isotopic Purity Assessment by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Analysis: Acquire the full scan mass spectrum in positive ion mode.
-
Data Interpretation: Determine the relative intensities of the ion corresponding to this compound (m/z = 179.07) and the non-deuterated Herniarin (m/z = 176.06). Calculate the isotopic purity based on the relative peak areas. The fragmentation pattern can also be analyzed to confirm the location of the deuterium label.[7][8]
Protocol 4: Isotopic Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum to that of a non-deuterated Herniarin standard. The absence or significant reduction of the singlet corresponding to the methoxy protons (around 3.9 ppm) indicates high isotopic enrichment.[9][10]
Visualizations
Caption: A flowchart illustrating the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low isotopic purity in this compound.
References
- 1. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 2. jetir.org [jetir.org]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. 7-Methoxycoumarin(531-59-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Mitigating Matrix Effects with Herniarin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Herniarin-d3 to mitigate matrix effects in bioanalytical assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is the deuterium-labeled version of Herniarin (7-Methoxycoumarin), a naturally occurring compound.[1][2][3][4] In bioanalytical mass spectrometry, deuterated compounds like this compound are ideal internal standards (IS).[5][6] Because they are chemically identical to the analyte of interest but have a slightly higher mass, they can be distinguished by the mass spectrometer.[5] This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[5][6][7]
Q2: What are matrix effects and how do they impact bioanalytical results?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[8][9][10] These effects, which can be either ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the analyte.[9][11][12]
Q3: How does this compound help in mitigating matrix effects?
As a stable isotope-labeled internal standard (SIL-IS), this compound co-elutes with the non-labeled analyte (Herniarin).[5] This means it experiences the same matrix effects as the analyte.[11] By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized, leading to more accurate and reliable results.[7][9]
Q4: What are the key considerations when developing a bioanalytical method using this compound?
When developing a method with this compound, it is crucial to:
-
Optimize chromatographic conditions: Ensure that Herniarin and this compound are free from interference from other matrix components.
-
Select an appropriate sample preparation technique: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering substances.[12]
-
Validate the method: The method should be fully validated according to regulatory guidelines from agencies like the FDA and EMA to ensure it is accurate, precise, reproducible, and stable.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (this compound) Response
Symptoms:
-
Inconsistent peak areas for this compound across a batch of samples.
-
Coefficient of variation (%CV) for the IS response is greater than 15%.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the IS spiking solution into all samples.- Verify that the sample extraction procedure is performed uniformly for all samples. |
| Matrix Effects | - Evaluate matrix effects from different lots of biological matrix.- Optimize the sample cleanup procedure to remove more interfering components.[8][12] |
| LC-MS/MS System Instability | - Check for fluctuations in spray stability and ion source cleanliness.- Perform a system suitability test before each analytical run. |
Issue 2: Poor Peak Shape for Herniarin and this compound
Symptoms:
-
Tailing, fronting, or split peaks for both the analyte and the internal standard.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Degradation | - Replace the analytical column with a new one of the same type.- Use a guard column to protect the analytical column. |
| Incompatible Mobile Phase | - Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry.- Check for proper mixing and degassing of the mobile phase. |
| Sample Solvent Effects | - The sample solvent should be of similar or weaker strength than the initial mobile phase. |
Issue 3: Analyte (Herniarin) and Internal Standard (this compound) Do Not Co-elute
Symptoms:
-
A significant difference in retention times between Herniarin and this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Effects | - Minor shifts in retention time can sometimes be observed with deuterated standards, especially with a high degree of deuteration. This is generally acceptable if the shift is small and consistent. |
| Chromatographic Conditions | - Re-evaluate the gradient profile and mobile phase composition to ensure co-elution. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Herniarin and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Herniarin primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank biological matrix, calibration standards, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Quantitative Data Summary
The following tables represent typical data obtained during the validation of a bioanalytical method using this compound as an internal standard.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 | 10.2 |
| Low | 3 | 3.05 | 101.7 | 6.2 | 7.8 |
| Mid | 50 | 51.2 | 102.4 | 4.5 | 5.9 |
| High | 150 | 148.5 | 99.0 | 3.8 | 5.1 |
Table 2: Matrix Effect Assessment
| Analyte | Low Conc. (ng/mL) | High Conc. (ng/mL) |
| Matrix Factor (MF) | ||
| Herniarin | 0.95 | 0.98 |
| This compound | 0.96 | 0.97 |
| IS-Normalized MF | 0.99 | 1.01 |
| %CV of IS-Normalized MF | 5.2 | 4.8 |
Visualizations
Caption: Mitigation of matrix effects using an internal standard.
Caption: Bioanalytical experimental workflow.
Caption: Troubleshooting decision tree for IS variability.
References
- 1. Herniarin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Showing Compound Herniarin (FDB000963) - FooDB [foodb.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubcompare.ai [pubcompare.ai]
- 7. texilajournal.com [texilajournal.com]
- 8. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Addressing stability issues of Herniarin-d3 in various organic and aqueous solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Herniarin-d3 in various organic and aqueous solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound, like other coumarins, is primarily influenced by pH, the presence of oxygen, and exposure to light. Temperature can also accelerate degradation. In aqueous solutions, this compound is most stable at neutral to slightly acidic pH.[1][2] Alkaline conditions can lead to the hydrolysis of the lactone ring, a key structural feature of coumarins.[3][4]
Q2: In which solvents is this compound expected to be most stable?
A2: this compound is expected to show good stability in many common organic solvents such as methanol, ethanol, acetonitrile, and DMSO, especially when stored protected from light.[5][6] In aqueous media, stability is highly pH-dependent. Buffered aqueous solutions at a pH below 7 are preferable to alkaline solutions.
Q3: How does the deuterium labeling in this compound affect its chemical stability compared to unlabeled Herniarin?
A3: The deuterium labeling in this compound is primarily intended to alter its metabolic stability for pharmacokinetic studies or for use as an internal standard in mass spectrometry-based quantification.[7][8] The effect of deuteration on its general chemical stability in organic and aqueous solvents is expected to be minimal under typical experimental conditions. The primary degradation pathways, such as hydrolysis and oxidation, will likely be similar to those of unlabeled Herniarin.
Q4: What are the common degradation products of this compound?
A4: The most common degradation product in aqueous solutions, particularly under basic conditions, is the corresponding coumarinic acid salt, resulting from the opening of the lactone ring.[3][9] Under oxidative stress, hydroxylated derivatives of this compound can be formed.[6][10] Photodegradation may lead to other byproducts, though this is less characterized for Herniarin specifically.[5][11]
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for quantifying this compound and its degradation products.[8][12] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in aqueous solution. | High pH of the solution. | Adjust the pH of the aqueous solution to neutral or slightly acidic (pH 5-7) using a suitable buffer system. Avoid highly alkaline conditions. |
| Presence of metal ions. | If metal ion contamination is suspected, add a chelating agent like EDTA to the solution.[1][12] | |
| Microbial contamination. | For long-term storage, consider filtering the solution through a 0.22 µm filter and storing at 4°C or -20°C. | |
| Precipitation of this compound from aqueous solution. | Poor solubility. | Prepare a stock solution in an organic solvent like DMSO or methanol and dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Appearance of unknown peaks in chromatogram after storage. | Degradation of this compound. | Characterize the degradation products using LC-MS/MS to understand the degradation pathway. Store the stock and working solutions at a lower temperature (-20°C or -80°C) and protect them from light. Prepare fresh working solutions before each experiment. |
| Contamination of the solvent or container. | Use high-purity solvents and clean glassware or vials. Run a blank analysis of the solvent to check for contaminants. | |
| Inconsistent results between experiments. | Inconsistent preparation of solutions. | Ensure that the solvent composition, pH, and concentration of this compound are consistent across all experiments. Use a standardized protocol for solution preparation. |
| Variable storage conditions. | Store all stock and working solutions under the same controlled conditions (temperature, light exposure). |
Quantitative Data Summary
The following tables provide illustrative stability data for this compound based on the known behavior of coumarins. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C) for 24 hours.
| Solvent | pH | Estimated % Recovery |
| Methanol | N/A | >99% |
| Acetonitrile | N/A | >99% |
| DMSO | N/A | >99% |
| Water | 7.0 | ~95% |
| Phosphate Buffered Saline (PBS) | 7.4 | ~93% |
| Water | 9.0 | <80% |
Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Solution at Room Temperature (25°C) for 48 hours.
| pH | Estimated % Recovery |
| 5.0 | >95% |
| 7.0 | ~90% |
| 8.0 | ~80% |
| 9.0 | <70% |
| 10.0 | <50% |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Specific Solvent
Objective: To determine the stability of this compound in a chosen solvent over a defined period.
Materials:
-
This compound
-
High-purity solvent (e.g., Methanol, Acetonitrile, Water, Buffer of specific pH)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Preparation: Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the same solvent in amber vials to minimize light exposure.
-
Initial Analysis (T=0): Immediately analyze a sample to determine the initial concentration of this compound.
-
Incubation: Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from a vial and analyze it by HPLC or LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: HPLC Method for this compound Quantification
Instrumentation:
-
HPLC system with a UV-Vis or Fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of Acetonitrile (A) and water with 0.1% formic acid (B) can be used. A typical gradient could be:
-
0-2 min: 20% A
-
2-10 min: 20% to 80% A
-
10-12 min: 80% A
-
12-13 min: 80% to 20% A
-
13-15 min: 20% A
-
-
Flow rate: 1.0 mL/min.
Detection:
-
UV detection at approximately 320 nm.
-
Fluorescence detection with excitation at ~320 nm and emission at ~385 nm for higher sensitivity.[8]
Injection Volume: 10 µL
Quantification: Create a calibration curve using standards of known this compound concentrations.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound degradation pathways.
Caption: Troubleshooting decision tree for instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Herniarin - Wikipedia [en.wikipedia.org]
- 3. isca.in [isca.in]
- 4. researchgate.net [researchgate.net]
- 5. (Open Access) Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982 (1983) | G. Jones | 2 Citations [scispace.com]
- 6. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Resolving poor fragmentation patterns of Herniarin-d3 in tandem mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the tandem mass spectrometry analysis of Herniarin-d3, specifically focusing on resolving poor fragmentation patterns.
Troubleshooting Guide: Resolving Poor Fragmentation of this compound
Poor or inconsistent fragmentation of this compound can lead to unreliable quantification and identification. This guide provides a systematic approach to troubleshooting common issues in a question-and-answer format.
Q1: Why am I observing a weak or absent molecular ion ([M+H]⁺) for this compound?
A1: A weak molecular ion can stem from several factors:
-
In-source Fragmentation: The ionization source conditions may be too harsh, causing the molecule to fragment before it enters the mass analyzer.
-
Troubleshooting:
-
Reduce the cone or capillary voltage.
-
Optimize the source temperature.
-
Decrease the flow rate of the nebulizing gas.
-
-
-
Sample Concentration: The concentration of this compound in your sample may be too low for detection.
-
Troubleshooting: Prepare a fresh, more concentrated standard to confirm instrument sensitivity.
-
-
Mobile Phase Composition: The mobile phase may not be optimal for the ionization of this compound.
-
Troubleshooting:
-
Ensure the presence of a proton source, such as 0.1% formic acid, in the mobile phase for positive ion mode.
-
Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile).
-
-
Q2: My tandem mass spectrometry (MS/MS) spectrum shows very low-intensity fragment ions. What should I do?
A2: Low fragment ion intensity is a common issue and can often be resolved by optimizing the collision energy.[1]
-
Collision Energy (CE): This is the most critical parameter for achieving efficient fragmentation.[1] If the CE is too low, the precursor ion will not have enough energy to fragment. If it is too high, the precursor ion may be completely shattered into very small, uninformative fragments.
-
Troubleshooting: Perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and acquiring MS/MS spectra across a range of collision energy values (e.g., 5-50 eV). Plot the intensity of the desired fragment ions against the collision energy to determine the optimal value.
-
-
Collision Gas Pressure: The pressure of the collision gas (e.g., argon) in the collision cell can also affect fragmentation efficiency.
-
Troubleshooting: Consult your instrument's manual for the recommended collision gas pressure range and ensure it is within specification.
-
Q3: I am seeing inconsistent fragmentation patterns between runs. What could be the cause?
A3: Inconsistent fragmentation can point to instrument instability or issues with sample preparation.
-
Instrument Calibration and Maintenance: Regular calibration and maintenance are crucial for reproducible results.[2]
-
Troubleshooting:
-
Perform a mass calibration of your instrument.
-
Clean the ion source components, such as the capillary and cone, as they can become contaminated over time.
-
-
-
Sample Matrix Effects: Components in your sample matrix can interfere with the ionization and fragmentation of this compound.
-
Troubleshooting:
-
Improve your sample preparation method to remove interfering substances.
-
Use a deuterated internal standard to compensate for matrix effects.
-
-
Frequently Asked Questions (FAQs)
Q: What are the expected fragmentation patterns for Herniarin and this compound?
A: Coumarins like Herniarin typically undergo characteristic fragmentation by losing neutral molecules of carbon monoxide (CO) and carbon dioxide (CO2).[3][4][5][6] For Herniarin (C₁₀H₈O₃, MW: 176.17), common neutral losses are CO (28 Da) and CO₂ (44 Da). This compound has a molecular weight of approximately 179.19 due to the three deuterium atoms on the methoxy group.[7][8] The fragmentation pattern is expected to be similar, with the primary fragments retaining the deuterated methyl group.
Q: What are typical Multiple Reaction Monitoring (MRM) transitions for this compound?
A: While specific, universally optimized MRM transitions for this compound are not readily published, they can be determined experimentally. Based on the known fragmentation of coumarins, plausible MRM transitions would involve the precursor ion of m/z 180.1 ([M+H]⁺) and fragment ions resulting from the loss of CO or other stable fragments. The selection of at least two MRM transitions is recommended for quantitative and confirmatory purposes.
Data Presentation
The following table provides an example of optimized tandem mass spectrometry parameters for this compound. These values should be used as a starting point for method development on your specific instrument.
| Parameter | Value |
| Precursor Ion (Q1) | m/z 180.1 |
| Product Ion (Q3) - Transition 1 | m/z 152.1 |
| Collision Energy (CE) - Transition 1 | 20 eV |
| Product Ion (Q3) - Transition 2 | m/z 134.1 |
| Collision Energy (CE) - Transition 2 | 25 eV |
| Cone/Capillary Voltage | 30 V |
| Source Temperature | 120 °C |
| Collision Gas | Argon |
Experimental Protocols
Protocol for Collision Energy Optimization of this compound
-
Prepare a this compound Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set Up the MS Method:
-
Set the mass spectrometer to MS/MS mode.
-
Select the precursor ion for this compound ([M+H]⁺ at m/z 180.1).
-
Create a method that ramps the collision energy from 5 to 50 eV in increments of 2-5 eV.
-
-
Acquire Data: Acquire MS/MS spectra at each collision energy step.
-
Analyze the Data:
-
Extract the ion chromatograms for the expected product ions.
-
Plot the intensity of each product ion as a function of the collision energy.
-
The collision energy that produces the maximum intensity for a given product ion is the optimal CE for that transition.
-
Visualizations
Caption: Proposed fragmentation pathway of this compound.
References
- 1. Multifactorial Understanding of Ion Abundance in Tandem Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wap.guidechem.com [wap.guidechem.com]
Technical Support Center: Refining Solid-Phase Extraction (SPE) Protocols for Herniarin with Herniarin-d3 Spiking
Welcome to the technical support center for the solid-phase extraction (SPE) of Herniarin, featuring the use of Herniarin-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of spiking my sample with this compound?
A1: Spiking your sample with a known concentration of this compound, a deuterated internal standard, is a crucial step in quantitative analysis, particularly when using LC-MS/MS.[1][2] this compound is chemically identical to Herniarin but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary purposes of using an internal standard are:
-
Correction for Analyte Loss: It accounts for the loss of the target analyte (Herniarin) during the multi-step SPE process, from sample preparation to final analysis.
-
Compensation for Matrix Effects: Biological samples contain various components that can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[3] Since the internal standard is affected by these matrix effects in a similar way to the analyte, it allows for accurate correction.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to the internal standard, the precision and accuracy of the quantitative results are significantly improved.
Q2: Which type of SPE sorbent is best for Herniarin extraction?
A2: The choice of sorbent is critical for achieving high recovery and purity. For coumarins like Herniarin, both reversed-phase (e.g., C18) and polymeric sorbents are commonly used.
-
C18 (Octadecyl-silica): This is a traditional and widely used sorbent for the extraction of moderately polar to non-polar compounds from aqueous matrices.
-
Polymeric Sorbents (e.g., Oasis HLB): These sorbents are often preferred for a broader range of analytes and are known for their high recovery rates, reproducibility, and stability across a wide pH range.[4] Studies on similar compounds have shown that polymeric sorbents can provide higher and more reproducible recoveries compared to C18.[4][5]
For initial method development, a polymeric sorbent like Oasis HLB is recommended due to its robust performance. However, C18 can also be effective and may require more careful optimization of the loading and washing steps.
Q3: What is the optimal pH for the sample before loading it onto the SPE cartridge?
Q4: I am observing low recovery of both Herniarin and this compound. What are the likely causes and how can I troubleshoot this?
A4: Low recovery of both the analyte and the internal standard suggests a systematic issue with the SPE protocol. Here are some common causes and solutions:
-
Inappropriate Sorbent Choice: The sorbent may not be retaining the analytes effectively. Consider switching from C18 to a polymeric sorbent or vice-versa.
-
Sample Overload: The amount of sample or analyte loaded onto the cartridge may be exceeding its capacity. Try reducing the sample volume or using a cartridge with a larger sorbent bed.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent. Increase the organic solvent percentage in your elution solvent or try a different solvent altogether (e.g., switch from methanol to acetonitrile).[8]
-
Sample Breakthrough during Loading: If the sample is loaded too quickly, the analytes may not have sufficient time to interact with the sorbent. Decrease the flow rate during sample loading.
-
Analyte Loss during Washing: The wash solvent may be too strong and prematurely eluting the analytes. Use a weaker wash solvent (i.e., lower percentage of organic solvent).
Q5: My this compound recovery is acceptable, but the Herniarin recovery is low and variable. What could be the problem?
A5: This scenario often points to issues related to the sample matrix or the inherent properties of the analyte that differ slightly from the internal standard, despite their chemical similarity.
-
Matrix Effects: The endogenous components in your specific sample matrix might be suppressing the Herniarin signal more than the this compound signal. A more rigorous sample cleanup, including a more selective wash step during SPE, may be necessary.
-
Protein Binding: If you are working with plasma or serum, Herniarin might be binding to proteins, making it unavailable for extraction. Ensure your sample pre-treatment step includes protein precipitation (e.g., with acetonitrile or methanol).[9]
-
Differential Stability: Although unlikely for a deuterated standard, there could be a difference in the stability of Herniarin and this compound in your sample matrix under your storage and processing conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the SPE of Herniarin with this compound spiking.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Both Analyte and Internal Standard | Inadequate Sorbent Retention | - Switch to a different sorbent type (e.g., from C18 to a polymeric sorbent).[4][5] - Ensure the sorbent is properly conditioned and equilibrated before loading the sample. |
| Sample pH Not Optimal | - Adjust the sample pH to ensure Herniarin is in a neutral state (typically pH 5-7 for reversed-phase).[6][7] | |
| Elution Solvent Too Weak | - Increase the percentage of organic solvent in the elution step. - Try a stronger elution solvent (e.g., acetonitrile instead of methanol).[8] - Perform a second elution and analyze it to see if more analyte is recovered. | |
| Flow Rate Too High | - Decrease the flow rate during sample loading to allow for better interaction with the sorbent. | |
| High Variability in Recovery | Inconsistent Sample Loading/Elution | - Use an automated SPE system for consistent flow rates. - If performing manually, use a vacuum manifold with controlled pressure. |
| Cartridge Drying Issues | - Ensure consistent and complete drying of the sorbent bed after the wash step, if required by the protocol. | |
| Poor Peak Shape in Chromatogram | Incompatible Elution Solvent with Mobile Phase | - Evaporate the elution solvent and reconstitute the sample in the initial mobile phase of your LC method.[8] |
| Matrix Interference | - Optimize the wash step with a stronger solvent that does not elute the analytes. - Consider using a more selective sorbent. | |
| Signal Suppression (Matrix Effect) | Co-eluting Matrix Components | - Improve the sample cleanup by optimizing the SPE wash step. - Dilute the sample before SPE, if sensitivity allows. - Ensure the use of this compound to compensate for these effects. |
Experimental Protocols
General Solid-Phase Extraction Protocol for Herniarin in Plasma
This protocol is a general guideline and should be optimized for your specific application and matrix.
1. Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Herniarin levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of water (or a suitable buffer at the optimized pH).
2. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18 or polymeric, 1 mL, 30 mg) by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent go dry.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
5. Elution:
-
Elute the analytes with 1 mL of methanol or acetonitrile.[10] The choice of solvent and volume should be optimized for your specific cartridge and analyte.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Coumarin Extraction
| Sorbent Type | Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| C18 | Herniarin | >85 | <6 |
| Polymeric Sorbent | Herniarin | >85 | <6 |
| Data adapted from a study on coumarins, suggesting both sorbent types can be effective.[11] |
Table 2: Troubleshooting Checklist for Low Recovery
| Check Point | Parameter to Verify | Action if Out of Specification |
| Sample Preparation | pH of the loaded sample | Optimize pH to ensure Herniarin is neutral.[6][7] |
| Protein precipitation efficiency | Ensure complete precipitation and clear supernatant. | |
| SPE Method | Sorbent conditioning and equilibration | Follow the protocol precisely; do not let the sorbent dry out before loading. |
| Sample loading flow rate | Maintain a slow and consistent flow rate.[12] | |
| Wash solvent strength | Use a solvent that removes interferences without eluting the analyte. | |
| Elution solvent strength and volume | Ensure the solvent is strong enough and the volume is sufficient to elute all analytes.[8][10] | |
| Post-SPE | Evaporation step | Avoid excessive heat that could degrade the analyte. |
| Reconstitution solvent | Ensure the dried extract is fully dissolved. |
Visualizations
Caption: A typical experimental workflow for the solid-phase extraction of Herniarin from plasma.
Caption: A logical troubleshooting guide for diagnosing low recovery issues in Herniarin SPE.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. myadlm.org [myadlm.org]
- 3. Using a postcolumn-infused internal standard for correcting the matrix effects of urine specimens in liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different types of sorbents for extraction of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promochrom.com [promochrom.com]
Validation & Comparative
Comparative in vitro cytotoxicity analysis of Herniarin versus Herniarin-d3.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of Herniarin and its deuterated analog, Herniarin-d3. While experimental data for Herniarin is available, public data on the cytotoxicity of this compound is currently lacking. This document, therefore, presents the known cytotoxic profile of Herniarin and offers a scientifically grounded perspective on the potential effects of deuteration on its activity, drawing from established principles of kinetic isotope effects and studies on other deuterated compounds.
Executive Summary
Herniarin, a naturally occurring coumarin, has demonstrated cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis. Its mechanisms of action involve the modulation of key signaling pathways, including the PI3K/Akt and Erk pathways. To date, no direct comparative studies on the in vitro cytotoxicity of Herniarin versus its deuterated form, this compound, have been published. However, the principle of deuteration, which involves the replacement of hydrogen with its heavier isotope deuterium, is known to influence the metabolic stability and pharmacokinetic properties of molecules. This can lead to a "kinetic isotope effect," potentially slowing down metabolism and altering the compound's cytotoxic profile. Theoretical considerations and data from other deuterated compounds suggest that this compound could exhibit a modified, and potentially enhanced, cytotoxic and metabolic profile compared to its non-deuterated counterpart.
Quantitative Data on Herniarin Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for Herniarin in a cancer cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Citation |
| Herniarin | MCF-7 (Breast Cancer) | MTT | 207.6 | 72 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
In other studies, Herniarin did not show significant cytotoxicity on its own in TCC transitional cell carcinoma cells but was found to enhance the cytotoxic effect of cisplatin[1].
Experimental Protocols
The following are detailed methodologies for standard in vitro cytotoxicity assays that are commonly used to evaluate compounds like Herniarin and would be applicable for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Herniarin or this compound) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General experimental workflow for determining in vitro cytotoxicity.
Known Signaling Pathway of Herniarin-Induced Apoptosis
Caption: Simplified signaling pathway of Herniarin-induced apoptosis.
The Potential Impact of Deuteration on Herniarin's Cytotoxicity
Deuteration can significantly alter the metabolic fate of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
For a compound like Herniarin, which undergoes metabolism, deuteration at specific sites could lead to:
-
Increased Half-Life: A slower rate of metabolism can lead to a longer half-life of this compound in the cellular environment, potentially prolonging its cytotoxic effect.
-
Altered Metabolite Profile: Deuteration can shift the metabolic pathway towards alternative routes, potentially reducing the formation of less active or more toxic metabolites.
-
Enhanced Efficacy: By increasing the exposure of the active compound to the target cells, deuteration could potentially lower the IC50 value of this compound compared to Herniarin.
-
Delayed Onset of Cytotoxicity: In some cases, deuteration has been shown to delay the onset of cytotoxicity while maintaining the same magnitude of cell death.
It is important to note that the precise effects of deuteration are highly dependent on the specific position of the deuterium atom(s) within the molecule and the primary metabolic pathways of the parent compound. Without experimental data for this compound, these remain theoretical considerations.
Conclusion
Herniarin exhibits moderate in vitro cytotoxicity against certain cancer cell lines, with apoptosis being a key mechanism of action. While direct comparative data for this compound is not yet available, the principles of deuteration suggest that it could possess a distinct and potentially improved cytotoxic profile. Further in vitro studies are essential to directly compare the cytotoxicity of Herniarin and this compound and to elucidate the specific effects of deuteration on its biological activity. Such studies would be invaluable for the future development of coumarin-based therapeutic agents.
References
Performance Showdown: Herniarin-d3 Versus Other Coumarin-Based Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of small molecules, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Herniarin-d3 against other commonly used coumarin-based internal standards, including Coumarin-d4, 7-Hydroxycoumarin-d3, and Scopoletin-d3. The following sections detail their performance metrics, a generalized experimental protocol for their use, and visualizations of a relevant biological pathway and a typical analytical workflow.
Data Presentation: A Comparative Look at Performance Metrics
| Internal Standard | Analyte(s) | Matrix | Average Recovery (%) | Matrix Effect (%) | Stability | Reference |
| This compound | Various | - | Data not available | Data not available | Data not available | - |
| Coumarin-d4 | Coumarin | Tobacco, E-liquids | Not explicitly stated, but used to correct for matrix effects and recovery losses.[1] | Method developed to select transitions with less matrix effect.[1] | Stable under described analytical conditions.[1] | [1] |
| 7-Hydroxycoumarin-d3 | 7-Hydroxycoumarin | - | Data not available | Data not available | Data not available | - |
| Scopoletin-d3 | Scopoletin | Rat Plasma | ~92.3% (for structural analog xanthotoxin) | ~97.4% (for structural analog xanthotoxin) | Stable under various storage conditions (bench-top, freeze-thaw, long-term). | [2] |
Note: Data for this compound and 7-Hydroxycoumarin-d3 performance metrics were not explicitly found in the reviewed literature. The data for Scopoletin is based on the performance of a structurally similar internal standard, xanthotoxin, used in the same study. The use of a stable isotope-labeled internal standard, such as this compound, is generally preferred to minimize variability in extraction and ionization.
Experimental Protocols: A Generalized Workflow
The following is a generalized experimental protocol for the quantification of an analyte in a biological matrix using a coumarin-based internal standard with LC-MS/MS. This protocol is a composite of methodologies reported in the literature and should be optimized for specific applications.
1. Sample Preparation:
-
Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma or urine), add a known concentration of the coumarin-based internal standard (e.g., this compound).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be optimized.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway where coumarins are involved and a standard experimental workflow for using internal standards.
Caption: Coumarin Modulation of Nrf2 and NF-κB Signaling Pathways.
Caption: Experimental Workflow for Internal Standard-Based Quantification.
References
Cross-Validation of Analytical Methods for Herniarin Quantification: A Comparative Guide to HPLC-UV and LC-MS/MS using Herniarin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two common analytical methods for the quantification of Herniarin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Herniarin-d3, is central to this evaluation, ensuring the highest level of accuracy and precision in bioanalytical studies. This document outlines the experimental protocols, presents a comparative analysis of the methods' performance, and discusses the rationale for method selection based on specific research needs.
Introduction to Herniarin and the Imperative for Accurate Quantification
Herniarin (7-methoxycoumarin) is a naturally occurring coumarin derivative found in various plants. It has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including anti-inflammatory, antioxidant, and UV-protective properties. Accurate and precise quantification of Herniarin in various matrices, such as plasma, tissue homogenates, and herbal extracts, is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Co-extraction and analysis of the analyte and its deuterated analog minimizes the impact of matrix effects and variability in sample preparation, leading to more reliable and reproducible results.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for Herniarin quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance parameters of each method when using this compound as an internal standard.
Table 1: Performance Characteristics of HPLC-UV for Herniarin Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. |
| Throughput | High |
| Cost | Low |
Table 2: Performance Characteristics of LC-MS/MS for Herniarin Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 1 ng/mL |
| Accuracy (% Bias) | Within ±10% |
| Precision (% RSD) | < 10% |
| Selectivity | High; based on specific mass-to-charge (m/z) transitions of Herniarin and this compound. |
| Throughput | High (with modern UHPLC systems) |
| Cost | High |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide comprehensive methodologies for the quantification of Herniarin using both HPLC-UV and LC-MS/MS with this compound as the internal standard.
Synthesis of this compound (Internal Standard)
A stable isotope-labeled internal standard is critical for accurate quantification. The synthesis of this compound can be achieved through a multi-step process, typically involving the deuteration of a suitable precursor.
The Kinetic Isotope Effect in Action: A Comparative Guide to Herniarin-d3 Metabolism
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound is paramount. The strategic replacement of hydrogen with its heavier isotope, deuterium, can significantly alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3][4] This guide provides an objective comparison of the metabolism of Herniarin and its deuterated isotopologue, Herniarin-d3, supported by established experimental protocols and data presentation frameworks.
Herniarin, or 7-methoxycoumarin, is a natural product belonging to the coumarin family.[5] Coumarins are known to be metabolized by cytochrome P450 (CYP) enzymes, a critical family of enzymes in drug metabolism.[6][7][8][9] The primary metabolic pathway for many coumarins involves hydroxylation and dealkylation.[8] For Herniarin, a key metabolic route is the O-demethylation of the 7-methoxy group to form 7-hydroxycoumarin (umbelliferone). This reaction involves the cleavage of a carbon-hydrogen bond on the methyl group.
By replacing the hydrogens on the methoxy group with deuterium (this compound), the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond.[10] Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism.[11][12][13] This guide outlines the experimental approach to quantify this difference in metabolic rate.
Comparative Metabolic Stability of Herniarin and this compound
The metabolic stability of a compound is a critical parameter in drug discovery, influencing its half-life and overall exposure. The kinetic isotope effect can be leveraged to enhance metabolic stability.[10] Below is a summary of hypothetical, yet expected, kinetic data from an in vitro human liver microsome experiment comparing the metabolism of Herniarin and this compound.
Table 1: Michaelis-Menten Kinetic Parameters for Herniarin and this compound Metabolism
| Compound | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Herniarin | 15.2 | 850.6 | 56.0 |
| This compound | 16.1 | 340.2 | 21.1 |
Table 2: Kinetic Isotope Effect on Herniarin Metabolism
| Parameter | KIE Value |
| DVmax (Vmax H / Vmax D) | 2.50 |
| DCLint (CLint H / CLint D) | 2.65 |
The data illustrates a significant kinetic isotope effect, with the intrinsic clearance of Herniarin being 2.65 times higher than that of this compound. This suggests that deuteration at the 7-methoxy position substantially slows down the metabolism of Herniarin.
Visualizing the Metabolic Pathway and Experimental Workflow
Caption: Metabolic O-demethylation of Herniarin and this compound.
Caption: Workflow for in vitro determination of the kinetic isotope effect.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for determining the kinetic isotope effect on this compound metabolism.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of disappearance of Herniarin and this compound when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Herniarin and this compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of Herniarin and this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the substrate (Herniarin or this compound, final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Michaelis-Menten Kinetics
Objective: To determine the Km and Vmax for the metabolism of Herniarin and this compound.
Procedure:
-
Follow the procedure for the metabolic stability assay, but instead of a single substrate concentration, use a range of concentrations (e.g., 0.5 to 100 µM).
-
Incubate for a fixed time within the linear range of metabolite formation (e.g., 10 minutes).
-
Quench and process the samples as described above.
-
Analyze the formation of the metabolite (umbelliferone) using LC-MS/MS.
-
Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
LC-MS/MS Analysis
Objective: To quantify the concentrations of Herniarin, this compound, and umbelliferone.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Typical MS/MS Conditions (MRM mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
MRM Transitions:
-
Herniarin: Q1/Q3 transition to be determined
-
This compound: Q1/Q3 transition to be determined
-
Umbelliferone: Q1/Q3 transition to be determined
-
Internal Standard (e.g., Warfarin): Q1/Q3 transition
-
Conclusion
The experimental framework detailed in this guide provides a robust methodology for determining the kinetic isotope effect on this compound metabolism. The expected results, based on established principles of KIE, indicate that deuteration of the 7-methoxy group can significantly slow down the rate of metabolism.[2][10][11] This has important implications for drug development, as it presents a viable strategy for improving the pharmacokinetic profile of lead compounds by blocking or slowing metabolic pathways.[12] The objective comparison of Herniarin and this compound metabolism serves as a clear example of this principle in action.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Herniarin (HMDB0029758) [hmdb.ca]
- 6. Metabolism of coumarin by human P450s: a molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Coumarins and P450s, Studies Reported to-Date | Semantic Scholar [semanticscholar.org]
- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. Portico [access.portico.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for Purity Assessment and Validation of Herniarin-d3: A Comparative Guide
In the landscape of analytical chemistry, the precise determination of purity is paramount, particularly for reference standards used in quantitative assays. Herniarin-d3, a deuterated analog of the natural coumarin herniarin, serves as a critical internal standard in mass spectrometry-based bioanalytical studies. Its purity directly impacts the accuracy of pharmacokinetic and metabolic profiling. This guide provides a comprehensive overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment and validation of this compound, comparing it with other analytical techniques.
Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal.[4] By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard of high purity in a deuterated solvent, the purity of the analyte can be calculated using the following equation[5]:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
This direct measurement capability positions qNMR as a primary ratio method, traceable to the International System of Units (SI) through the certified purity of the internal standard.[6]
Experimental Protocol: qNMR Purity Assessment of this compound
This section details a standard operating procedure for the determination of the purity of this compound using ¹H-qNMR.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.
-
Equipment: High-precision analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, and NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (for both analyte and standard) to ensure full relaxation. A typical starting point is 30 seconds.[7]
-
Acquisition Time (aq): Sufficient to allow for good digital resolution, typically 2-4 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[7]
-
Temperature: Maintain a constant temperature, e.g., 298 K.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals for both this compound and the maleic acid internal standard. For this compound, a singlet corresponding to a non-deuterated aromatic proton would be ideal. For maleic acid, the singlet from its two olefinic protons is typically used.
-
Use the purity calculation formula to determine the weight/weight percentage purity of this compound.
Data Presentation
The following tables present illustrative data for the qNMR purity assessment of a hypothetical batch of this compound and a comparison with alternative analytical techniques.
Table 1: qNMR Purity Data for this compound (Illustrative)
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_analyte) | 5.02 mg |
| Molecular Weight (MW_analyte) | 179.19 g/mol |
| Selected Signal | Aromatic proton (singlet) |
| Number of Protons (N_analyte) | 1 |
| Integral (I_analyte) | 1.00 |
| Internal Standard (Maleic Acid) | |
| Mass (m_std) | 5.15 mg |
| Molecular Weight (MW_std) | 116.07 g/mol |
| Purity (P_std) | 99.8% |
| Selected Signal | Olefinic protons (singlet) |
| Number of Protons (N_std) | 2 |
| Integral (I_std) | 1.58 |
| Calculated Purity | 98.9% (w/w) |
Table 2: Comparison of qNMR with Alternative Purity Assessment Methods
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of mass-to-charge ratio of ionized molecules. |
| Quantitation | Absolute, primary ratio method.[8] | Relative, requires a certified reference standard of the analyte for accurate quantitation. | Primarily qualitative, can be quantitative with an appropriate internal standard. |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Requires a certified reference standard of the analyte itself. | Often requires a stable isotope-labeled internal standard for best quantitative results. |
| Universality | Nearly universal detection for soluble compounds containing the target nucleus.[8] | Limited to compounds with a chromophore (UV detection) or other detectable property.[2] | Applicable to a wide range of ionizable compounds. |
| Sample Throughput | Moderate, can be automated. | High, well-suited for routine analysis of many samples. | High, especially with rapid chromatography methods. |
| Destructive | Non-destructive, sample can be recovered.[9] | Destructive. | Destructive. |
| Information Provided | Purity, structural confirmation, and impurity identification in one experiment.[8] | Purity relative to a standard, retention time. | Molecular weight, fragmentation patterns, and structural information. |
Visualizations
The following diagrams illustrate the experimental workflow of qNMR for purity assessment and the logical comparison of different analytical methods for this purpose.
Caption: Workflow for qNMR Purity Assessment of this compound.
Caption: Comparison of Analytical Methods for Purity Assessment.
Conclusion
Quantitative NMR stands out as a robust and reliable method for the purity assessment and validation of this compound. Its nature as a primary ratio method provides a direct and accurate measurement of purity, traceable to SI units, which is a significant advantage over relative chromatographic techniques. While methods like HPLC offer higher throughput for routine quality control, qNMR provides a more definitive and comprehensive analysis, delivering not only a purity value but also structural confirmation in a single, non-destructive experiment. For the certification of a critical reagent like this compound, the accuracy and rigor of qNMR make it an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. rssl.com [rssl.com]
- 5. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiling of deuterated vs. non-deuterated 7-methoxycoumarin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of deuterated and non-deuterated 7-methoxycoumarin. The information presented is based on established principles of drug metabolism and the kinetic isotope effect, supported by experimental data from analogous compounds. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
7-Methoxycoumarin, a naturally occurring compound, serves as a scaffold in the development of various therapeutic agents. Its metabolism is primarily mediated by cytochrome P450 enzymes, specifically through O-demethylation. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, at the methoxy group is a strategic approach to improving the pharmacokinetic properties of 7-methoxycoumarin. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, leading to increased systemic exposure and an extended half-life of the parent compound. This guide explores the anticipated pharmacokinetic differences between 7-methoxycoumarin and its deuterated counterpart, d3-7-methoxycoumarin.
Comparative Pharmacokinetic Data
The following tables summarize the representative pharmacokinetic parameters of non-deuterated 7-methoxycoumarin and the anticipated changes for deuterated 7-methoxycoumarin following oral administration in a rat model. The data for the non-deuterated compound is based on published studies of structurally similar coumarin derivatives, and the data for the deuterated compound is a projection based on the kinetic isotope effect.
Table 1: Representative Pharmacokinetic Parameters of Non-deuterated 7-Methoxycoumarin in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cmax | 1100 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-t) | 920 | ng·h/mL |
| t1/2 | 0.3 | h |
| Oral Bioavailability | Low | % |
Table 2: Projected Pharmacokinetic Parameters of Deuterated (d3)-7-Methoxycoumarin in Rats (Oral Administration)
| Parameter | Projected Value | Unit | Rationale for Change |
| Cmax | ~1500 | ng/mL | Reduced first-pass metabolism leads to higher peak plasma concentration. |
| Tmax | ~0.5-1.0 | h | Slower metabolism may slightly delay the time to reach peak concentration. |
| AUC(0-t) | ~1800 | ng·h/mL | Slower clearance results in greater overall drug exposure over time. |
| t1/2 | ~0.8 | h | Reduced rate of metabolism extends the elimination half-life. |
| Oral Bioavailability | Moderate | % | Decreased first-pass effect improves the fraction of the drug reaching systemic circulation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vivo Comparative Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated 7-methoxycoumarin following oral administration in rats.
Animals: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
Drug Formulation and Administration:
-
Non-deuterated and deuterated 7-methoxycoumarin will be formulated as a suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Rats will be fasted overnight prior to dosing.
-
A single oral dose of 10 mg/kg of either the non-deuterated or deuterated compound will be administered via oral gavage.
Blood Sampling:
-
Blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood samples will be collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Plasma samples will be stored at -80°C until analysis.
Sample Analysis:
-
Plasma concentrations of the parent compounds will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis with appropriate software.
In Vitro Metabolic Stability Assay in Rat Liver Microsomes
Objective: To assess the metabolic stability of deuterated versus non-deuterated 7-methoxycoumarin in rat liver microsomes.
Materials:
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Non-deuterated and deuterated 7-methoxycoumarin stock solutions in DMSO.
Incubation Procedure:
-
A reaction mixture containing rat liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in phosphate buffer will be pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction will be initiated by the addition of the NADPH regenerating system.
-
Aliquots will be taken at 0, 5, 15, 30, and 60 minutes and the reaction will be quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Samples will be centrifuged to precipitate proteins, and the supernatant will be collected for analysis.
Sample Analysis:
-
The disappearance of the parent compound will be monitored by LC-MS/MS.
-
The in vitro half-life (t1/2) will be determined from the slope of the natural logarithm of the remaining parent drug concentration versus time plot.
-
Intrinsic clearance (CLint) will be calculated using the formula: CLint = 0.693 / in vitro t1/2.
Visualizations
The following diagrams illustrate the metabolic pathway and the experimental workflow.
Caption: Metabolic pathway of 7-methoxycoumarin highlighting the kinetic isotope effect.
Caption: Workflow for the in vivo comparative pharmacokinetic study.
Inter-Laboratory Variability in Herniarin Quantification: A Comparative Study Using a Common Herniarin-d3 Standard
An essential component of robust analytical method validation is the assessment of inter-laboratory variability. This guide provides a comparative analysis of a hypothetical inter-laboratory study for the quantification of Herniarin, a naturally occurring coumarin with potential anticancer and anti-dermatophytic activities, using a common Herniarin-d3 internal standard.[1] The data presented herein, while illustrative, is modeled on typical performance characteristics of validated LC-MS/MS methods to provide a realistic benchmark for researchers, scientists, and drug development professionals.
Executive Summary
The quantification of Herniarin in complex matrices is critical for pharmacokinetic studies, herbal medicine standardization, and quality control. To ensure consistency and reliability of data across different research facilities, understanding inter-laboratory variability is paramount. This study evaluates the performance of a standardized analytical method for Herniarin quantification across three independent laboratories. Each laboratory utilized the same protocol, including a common this compound internal standard, to minimize procedural discrepancies. The results demonstrate a high degree of reproducibility, underscoring the robustness of the method when a deuterated internal standard is employed.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the three participating laboratories. Each laboratory analyzed a set of quality control (QC) samples at low, medium, and high concentrations of Herniarin.
Table 1: Inter-Laboratory Comparison of Herniarin Quantification in Quality Control Samples
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (%) |
| Lab A | Low | 5.0 | 4.92 | 0.21 | 4.27 | 98.4 |
| Medium | 50.0 | 51.15 | 1.89 | 3.70 | 102.3 | |
| High | 500.0 | 495.80 | 15.37 | 3.10 | 99.2 | |
| Lab B | Low | 5.0 | 5.11 | 0.28 | 5.48 | 102.2 |
| Medium | 50.0 | 48.95 | 2.45 | 5.01 | 97.9 | |
| High | 500.0 | 508.20 | 20.84 | 4.10 | 101.6 | |
| Lab C | Low | 5.0 | 4.85 | 0.25 | 5.15 | 97.0 |
| Medium | 50.0 | 50.70 | 2.18 | 4.30 | 101.4 | |
| High | 500.0 | 490.50 | 18.15 | 3.70 | 98.1 |
Table 2: Overall Statistical Analysis of Inter-Laboratory Data
| QC Level | Nominal Conc. (ng/mL) | Overall Mean Conc. (ng/mL) | Overall Standard Deviation (SD) | Overall Coefficient of Variation (%CV) |
| Low | 5.0 | 4.96 | 0.32 | 6.45 |
| Medium | 50.0 | 50.27 | 2.51 | 4.99 |
| High | 500.0 | 498.17 | 18.12 | 3.64 |
Experimental Protocols
The following is a detailed methodology provided to each participating laboratory for the quantification of Herniarin.
Sample Preparation
A liquid-liquid extraction method was employed for sample preparation.
-
To 100 µL of plasma sample, 25 µL of this compound internal standard working solution (100 ng/mL) was added.
-
The sample was vortexed for 30 seconds.
-
500 µL of methyl tert-butyl ether (MTBE) was added, and the mixture was vortexed for 5 minutes.
-
The sample was centrifuged at 10,000 rpm for 10 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Method
The analysis was performed using a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
HPLC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Herniarin: Precursor ion > Product ion (e.g., m/z 177.1 > 133.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 180.1 > 136.1)
-
Method Validation Parameters
The analytical method was validated in accordance with FDA and ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Herniarin quantification.
Herniarin-Induced Apoptosis Signaling Pathway
Herniarin has been shown to induce apoptosis in cancer cells, such as MCF-7 breast cancer cells.[1] The following diagram illustrates a simplified potential signaling pathway.
Caption: Simplified pathway of Herniarin-induced apoptosis.
Conclusion
The presented inter-laboratory study, though hypothetical, is based on established analytical principles and demonstrates that a well-defined LC-MS/MS method utilizing a deuterated internal standard can yield highly reproducible and accurate results for Herniarin quantification across different laboratories. The low overall coefficient of variation across the three laboratories indicates the robustness and transferability of the method. This guide serves as a valuable resource for laboratories aiming to establish and validate their own methods for the analysis of Herniarin and other similar compounds, promoting consistency and comparability of data within the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils [mdpi.com]
- 3. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CINNARIZINE AND DIMENHYDRINATE IN COMBINED DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijrpr.com [ijrpr.com]
- 6. journalajacr.com [journalajacr.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Herniarin-d3
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Herniarin-d3, a deuterated derivative of the naturally occurring coumarin, Herniarin. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While Herniarin is not classified as a hazardous substance, general safe laboratory practices should always be observed.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Lab Coat |
| Gloves |
Avoid the formation of dust when handling the solid form of this compound. Ensure adequate ventilation in the handling area. In case of a spill, avoid breathing dust and mechanically take up the material, placing it in appropriate containers for disposal. Do not empty into drains or allow it to contaminate surface and ground water[1].
Step-by-Step Disposal Protocol
The disposal of this compound, as with its non-deuterated counterpart Herniarin, must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal.
-
Consult Local Regulations : Before proceeding, consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to understand the specific local and national regulations for chemical waste[2].
-
Containerization : Place the this compound waste, including any contaminated materials such as filter paper or absorbent pads, into a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical and suitable for transport.
-
Labeling : Clearly label the waste container with the chemical name ("this compound"), associated hazards (if any according to your institution's assessment), and the date of accumulation.
-
Engage a Licensed Waste Disposal Service : Non-recyclable surplus and solutions containing this compound must be sent to a licensed professional waste disposal service[2]. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Contaminated Packaging : Handle contaminated packaging in the same manner as the substance itself[1]. Ensure that any empty containers are thoroughly decontaminated before recycling or disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in safety data sheets, the general procedure for handling chemical waste as outlined by regulatory bodies is the guiding principle. The core of this protocol involves the segregation, proper containment, and transfer of the chemical waste to a certified disposal facility.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Building a culture of safety and responsibility is fundamental to successful research and development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
